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  • Product: 2-Hydroxy-5-thioureidobenzoic acid
  • CAS: 728918-63-6

Core Science & Biosynthesis

Foundational

Rational Design and Molecular Docking Studies of 2-Hydroxy-5-Thioureidobenzoic Acid Derivatives: A Multi-Target Perspective

Executive Summary In the landscape of rational drug design, the 2-hydroxy-5-thioureidobenzoic acid scaffold has emerged as a highly versatile pharmacophore. By fusing a salicylic acid (2-hydroxybenzoic acid) core with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the 2-hydroxy-5-thioureidobenzoic acid scaffold has emerged as a highly versatile pharmacophore. By fusing a salicylic acid (2-hydroxybenzoic acid) core with a highly adaptable thiourea moiety, researchers have unlocked a chemical architecture capable of modulating diverse biological targets. This whitepaper provides an in-depth technical analysis of the molecular docking workflows used to evaluate these derivatives. We will explore the mechanistic causality behind their efficacy against epigenetic regulators like SIRT5, bacterial enzymes such as FabH and PBP2a, and oncogenic kinases including EGFR and HER-2.

Mechanistic Rationale: The Pharmacophore Anatomy

As application scientists, we do not simply screen compounds blindly; we engineer them based on fundamental physicochemical principles. The efficacy of 2-hydroxy-5-thioureidobenzoic acid derivatives stems from a synergistic dual-motif structure:

  • The 2-Hydroxybenzoic Acid Core (Anchoring Motif): The carboxylic acid group is highly acidic and predominantly ionized (carboxylate) at physiological pH. This provides a dense region of negative charge, ideal for forming robust salt bridges and electrostatic interactions with positively charged active-site residues (e.g., Arginine). The adjacent hydroxyl group acts as a precise hydrogen-bond (H-bond) donor/acceptor, locking the aromatic ring into a specific orientation[1].

  • The Thiourea Linker (-NH-CS-NH-): Replacing a standard amide or urea linkage with a thiourea group fundamentally alters the molecule's electronic and steric profile. Sulfur is larger, more polarizable, and a softer Lewis base than oxygen. This modification improves water solubility, lowers the partition coefficient (cLogP) to enhance bioavailability, and provides a dense network of H-bond donors (NH) and acceptors (C=S) that can adapt to both hydrophilic and hydrophobic binding pockets[2].

Self-Validating Protocol for Molecular Docking

To ensure scientific integrity, computational docking must operate as a self-validating system. A docking score is meaningless without rigorous geometric and statistical validation. Below is the standardized, step-by-step methodology for docking thioureidobenzoic acid derivatives.

Step-by-Step Methodology
  • Ligand Preparation (State Generation):

    • Action: Generate 3D conformers of the 2-hydroxy-5-thioureidobenzoic acid derivatives.

    • Causality: Use algorithms to predict ionization and tautomeric states at pH 7.4 ± 0.2. The carboxylic acid must be deprotonated to accurately simulate the electrostatic environment in vivo.

  • Protein Preparation (Microenvironment Tuning):

    • Action: Import the target crystal structure (e.g., SIRT5, PDB ID: 3RIY). Add missing hydrogen atoms, assign bond orders, and remove bulk solvent water molecules.

    • Causality: Bulk water adds computational noise, but conserved structural waters bridging the ligand and receptor must be retained. Histidine residues must be explicitly assigned to their correct tautomeric states (HID, HIE, or HIP) based on the local H-bond network to prevent steric clashes.

  • Grid Generation & Protocol Validation (The Self-Validation Step):

    • Action: Define the receptor grid box centered on the native co-crystallized ligand.

    • Validation: Re-dock the native ligand. The protocol is only deemed trustworthy if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å .

  • Molecular Docking & PLIF Analysis:

    • Action: Execute flexible-ligand docking. Post-docking, generate a Protein-Ligand Interaction Fingerprint (PLIF).

    • Causality: Docking algorithms often suffer from scoring function bias. PLIF ensures that the generated poses are not just energetically favorable, but actually engage the mechanistically required residues (e.g., Arg105 in SIRT5)[2].

G LIG Ligand Preparation (3D Conformation, Ionization) DOCK Molecular Docking (Flexible Ligand, Rigid/Flex Receptor) LIG->DOCK PROT Protein Preparation (Add H, Remove H2O, Assign Charges) GRID Receptor Grid Generation (Active Site Definition) PROT->GRID GRID->DOCK SCORE Scoring & PLIF Analysis (Binding Energy, H-bonds) DOCK->SCORE

Step-by-step molecular docking workflow for thioureidobenzoic acid derivatives.

Target-Specific Docking Insights

Epigenetic Modulation: SIRT5 Inhibition

SIRT5 is a NAD+-dependent protein deacylase implicated in metabolic reprogramming and cancer cell survival.1 identified 2-hydroxybenzoic acid derivatives as potent, selective SIRT5 inhibitors[1].

Embedding a thiourea functionality into the 2-hydroxybenzoic acid core significantly improves water solubility and binding affinity[2]. Molecular docking reveals that the carboxylate group of these derivatives forms critical electrostatic salt bridges with Arg105 and H-bonds with Tyr102 deep within the substrate-binding pocket[1]. The adjacent hydroxyl group forms a stabilizing H-bond with Val221 [1]. Advanced derivatives featuring nitro-substitutions further enhance binding by forming pi-pi stacking interactions with Tyr255 , resulting in a 6-fold increase in potency[2].

G THIO 2-Hydroxy-5-Thioureidobenzoic Acid Derivatives SIRT5 SIRT5 Active Site (Arg105, Tyr102, Val221) THIO->SIRT5 Inhibits DEACYL Protein Deacylation (Desuccinylation) SIRT5->DEACYL Catalyzes METAB Metabolic Reprogramming (Cancer Cell Survival) DEACYL->METAB Promotes

Mechanism of action for SIRT5 inhibition by 2-hydroxy-5-thioureidobenzoic acid derivatives.

Antimicrobial Targets: FabH and PBP2a

Thiourea derivatives are highly effective against resistant bacterial strains. The C=S and NH groups are easily protonated under acidic conditions, allowing them to interact aggressively with carboxyl and phosphate groups on bacterial membranes[3]. Docking studies demonstrate that thiourea analogs exhibit superior binding affinity against PBP2a (a transpeptidase responsible for methicillin resistance in MRSA) with docking scores < -5.75 kcal/mol, and against FabH (β-ketoacyl-acyl carrier protein synthase III in Mycobacterium tuberculosis) with scores < -4.79 kcal/mol, outperforming native ligands[4].

Oncogenic Kinases: EGFR and HER-2

In the realm of oncology, thiourea derivatives demonstrate potent cytotoxicity by inhibiting the Epidermal Growth Factor Receptor (EGFR) and HER-2[5]. Docking simulations show that these compounds occupy the hydrophobic ATP-binding pocket of EGFR in a manner nearly identical to the clinical drug Erlotinib. They achieve exceptional binding affinities (up to -24.99 kcal/mol) by interacting with key hinge-region residues including Val702, Ala719, and Leu820 [5].

Quantitative Data Summary

The following table synthesizes the quantitative docking and biological assay data across the primary targets discussed:

Compound / ScaffoldPrimary TargetKey Interacting ResiduesDocking Score / AffinityBiological Activity
Hit Compound 11 SIRT5Arg105, Tyr102, Val221N/A (Baseline)Moderate selective inhibition
Thiourea Analog (14) SIRT5Arg105, Tyr102, Val221N/AIC50 = 4.07 µM
Nitro-Thiourea (30) SIRT5Arg105, Val221, Tyr255N/A6-fold potency increase vs Hit 11
DBTU (Thiourea) PBP2a (MRSA)Active site pocket< -5.75 kcal/molDisruption of cell wall synthesis
DBTU (Thiourea) FabH (M. tb)Active site pocket< -4.79 kcal/molInhibition of mycolic acid pathway
Benzodioxole-Thiourea EGFRVal702, Ala719, Leu820-24.99 kcal/molHigh anticancer cytotoxicity

Conclusion

The rational design of 2-hydroxy-5-thioureidobenzoic acid derivatives showcases the power of combining classical medicinal chemistry with advanced computational docking. By leveraging the electrostatic anchoring of the 2-hydroxybenzoic acid core and the flexible hydrogen-bonding network of the thiourea linker, researchers can systematically target challenging proteins ranging from epigenetic deacylases (SIRT5) to bacterial transpeptidases (PBP2a). Moving forward, rigorous PLIF-validated docking protocols will remain critical for optimizing the cLogP and target selectivity of this promising chemical space.

References

  • Source: National Institutes of Health (NIH)
  • Source: Pharmacy Education (FIP)
  • Title: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: Biointerface Research in Applied Chemistry URL
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Thermodynamic Properties and Stability Profile of 2-Hydroxy-5-thioureidobenzoic Acid: A Technical Whitepaper

Executive Summary 2-Hydroxy-5-thioureidobenzoic acid (CAS No. 728918-63-6), also known as 5-(carbamothioylamino)-2-hydroxybenzoic acid, is a bifunctional organic molecule characterized by a salicylic acid core substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-5-thioureidobenzoic acid (CAS No. 728918-63-6), also known as 5-(carbamothioylamino)-2-hydroxybenzoic acid, is a bifunctional organic molecule characterized by a salicylic acid core substituted with a thiourea moiety at the 5-position[1][2]. This structural duality presents a unique thermodynamic landscape: the salicylic acid core inherently stabilizes the molecule via strong intramolecular hydrogen bonding, while the thiourea group introduces specific thermal and hydrolytic labilities[3][4].

For drug development professionals and materials scientists, understanding the precise thermodynamic boundaries and degradation kinetics of this compound is critical. This whitepaper provides a comprehensive, field-proven framework for profiling the thermodynamic properties, solvation energetics, and degradation mechanisms of 2-hydroxy-5-thioureidobenzoic acid.

Structural Thermodynamics & Predictive Profiling

The thermodynamic stability of 2-hydroxy-5-thioureidobenzoic acid is governed by the competing electronic effects of its functional groups. Density Functional Theory (DFT) studies on structurally analogous salicylic acid derivatives reveal that solvent polarity significantly influences thermodynamic stability[5].

  • Solvation Thermodynamics: In polar solvents (e.g., water, DMSO), the molecule exhibits increased heat capacity and entropy. The HOMO-LUMO band gap, a primary indicator of kinetic stability, widens as solvent polarity increases (reaching ~4.79 eV in aqueous environments), indicating that the molecule is thermodynamically most stable in highly polar, protic conditions[6].

  • Solid-State Phase Behavior: The salicylic acid moiety is known to form complex crystalline solid solutions and co-crystals[7]. However, the introduction of the thiocarbonyl (C=S) group slightly undermines the rigid packing efficiency of the crystal lattice by forming flexible intermolecular hydrogen-bonding networks, which lowers the melting enthalpy compared to unsubstituted salicylic acid but enhances solvent miscibility[8].

G A 2-Hydroxy-5-thioureidobenzoic acid Sample Preparation B Differential Scanning Calorimetry (Phase Transitions) A->B C TGA coupled with MS/FT-IR (Thermal Degradation) A->C D Isothermal Microcalorimetry (Solvation Thermodynamics) A->D E Comprehensive Thermodynamic & Stability Profile B->E Melting Point (Tm) & Enthalpy C->E Mass Loss & Evolved Gases D->E Heat of Solution

Workflow for the thermodynamic and stability characterization of the target compound.

Self-Validating Experimental Protocols

To achieve scientifically rigorous and reproducible data, the following protocols are designed as self-validating systems. Causality is built into the methodology: we do not merely measure mass loss; we couple thermal analysis with spectroscopic techniques to definitively prove which molecular bonds are breaking.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Purpose: To determine the onset melting temperature ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and solid-state polymorphic shifts without triggering thermal degradation[4].

  • Calibration (Self-Validation): Calibrate the DSC cell using a high-purity Indium standard to ensure temperature accuracy ( ±0.1 °C) and heat flow precision.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 2-hydroxy-5-thioureidobenzoic acid into an aluminum pan. Crimp the pan with a pinhole lid to allow any trace moisture to escape, preventing artificial endotherms.

  • Reference: Prepare an empty, identically crimped aluminum pan as the reference to subtract baseline heat capacity[4].

  • Thermal Program: Equilibrate at 25 °C. Heat at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min) up to 160 °C.

  • Data Extraction: Integrate the primary endothermic peak to calculate ΔHf​ . The onset temperature marks the thermodynamic melting point.

Protocol 2: TGA-MS for Thermal Degradation Kinetics

Purpose: Thiourea derivatives typically degrade in two distinguishable steps[9]. TGA measures the mass loss, while inline Mass Spectrometry (MS) identifies the evolved gases, proving the exact mechanism of thiourea cleavage[4].

  • Setup: Connect the exhaust of the Thermogravimetric Analyzer (TGA) to a quadrupole Mass Spectrometer via a heated transfer line (200 °C) to prevent the condensation of volatile degradants[4].

  • Execution: Load 10 mg of the sample into a platinum crucible. Heat from 50 °C to 500 °C at 10 °C/min under an argon atmosphere.

  • Evolved Gas Tracking: Continuously monitor specific mass-to-charge ( m/z ) ratios: m/z 17 (Ammonia, NH3​ ), m/z 34 (Hydrogen sulfide, H2​S ), and m/z 44 (Carbon dioxide, CO2​ ).

  • Causality Analysis: The first mass loss step (typically 170–220 °C) will correlate with spikes in m/z 17 and 34, confirming the thermal cleavage of the thiourea group prior to the decarboxylation of the salicylic acid core[4][9].

Stability Profile and Degradation Pathways

Thermal Stability

The thermal degradation of 2-hydroxy-5-thioureidobenzoic acid is a multifaceted, multi-step process. The salicylic acid core is robust, but the thiourea moiety is the thermodynamic weak link. TGA studies of homologous thiourea derivatives demonstrate that degradation initiates above 170 °C[9]. The primary degradation pathway involves the elimination of ammonia and hydrogen sulfide, leaving a substituted aminobenzoic acid derivative, which subsequently undergoes decarboxylation at temperatures exceeding 250 °C[4].

G A 2-Hydroxy-5-thioureidobenzoic acid (Intact API) B Step 1: Thiourea Cleavage (Onset: ~170-220 °C) A->B C 5-Amino-2-hydroxybenzoic acid (Intermediate Core) B->C D Volatile Emissions: NH3, H2S, CS2 B->D E Step 2: Decarboxylation (Onset: >250 °C) C->E F 4-Aminophenol Derivatives (Final Char/Residue) E->F

Proposed two-step thermal degradation pathway of 2-hydroxy-5-thioureidobenzoic acid.

Hydrolytic and Photostability
  • Hydrolysis: The thiourea linkage is susceptible to hydrolysis under extreme pH conditions. In highly alkaline environments, the thiourea group can hydrolyze to yield the corresponding urea derivative or completely cleave to form 5-aminosalicylic acid.

  • Photostability: Due to the conjugated aromatic system of the salicylic acid core, the molecule absorbs heavily in the UV region. Prolonged exposure to UV light can induce radical-mediated oxidation of the sulfur atom, necessitating storage in amber, light-resistant containers[1].

Quantitative Thermodynamic Summary

The following table synthesizes the expected thermodynamic and stability parameters based on the experimental profiling of the compound's isolated functional moieties[5][7][9]:

ParameterPredictive Value / RangeAnalytical MethodMechanistic Driver
Melting Point ( Tm​ ) 185 °C – 195 °C (Decomp.)DSCDisruption of intermolecular H-bonds
Degradation Onset ( Td​ ) ~170 °CTGACleavage of the thiourea C-N/C=S bonds
HOMO-LUMO Gap (Water) ~4.79 eVDFT CalculationHigh kinetic stability in polar protic solvents
Primary Volatile Degradants NH3​ , H2​S , CO2​ TGA-MSStepwise elimination and decarboxylation
Solubility Thermodynamics Endothermic dissolutionIsothermal MicrocalorimetryHigh lattice energy of the aromatic core

Conclusion

The thermodynamic profiling of 2-hydroxy-5-thioureidobenzoic acid reveals a molecule defined by the high solvation stability of its salicylic acid core and the thermal lability of its thiourea appendage. By employing self-validating, coupled thermoanalytical techniques (DSC and TGA-MS), researchers can accurately map its phase transitions and degradation kinetics. This precise understanding is paramount for formulating the compound into stable pharmaceutical or material science applications, ensuring that processing temperatures remain strictly below the 170 °C thiourea cleavage threshold.

References

  • Ambeed.com - CAS No. 728918-63-6 Specifications: 2-Hydroxy-5-thioureidobenzoic acid.
  • PubChemLite / Université du Luxembourg - 2-hydroxy-5-thioureidobenzoic acid (C8H8N2O3S) Structural Information.
  • Benchchem - An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Derivatives.
  • TUBITAK - Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
  • MW Journal of Science - Ab-initio Estimation of Solvation Effect, Thermodynamic and Spectroscopic analysis of Salicylic Acid.
  • ResearchGate - Gibbs free energies and thermal energies of salicylic acid derivatives at different temperatures.
  • ACS Publications - Polymorphic Stability Shifts, Co-Crystals, and Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid.
  • Yavuz Lab - Investigation on novel thermoplastic poly(urethane-thiourea-imide)s with enhanced chemical and heat resistance.

Sources

Foundational

Exploratory Synthesis Pathways for 2-Hydroxy-5-Thioureidobenzoic Acid Analogs: A Technical Guide for Drug Development

Executive Summary The functionalization of established pharmacological scaffolds is a cornerstone of modern drug discovery. 5-Aminosalicylic acid (5-ASA, mesalazine) is a well-characterized anti-inflammatory agent predom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of established pharmacological scaffolds is a cornerstone of modern drug discovery. 5-Aminosalicylic acid (5-ASA, mesalazine) is a well-characterized anti-inflammatory agent predominantly used in the treatment of inflammatory bowel disease (IBD). However, modifying its C5-primary amine into a thiourea moiety to form 2-hydroxy-5-thioureidobenzoic acid (PubChem CID 2759346) fundamentally shifts its biological profile. This technical guide explores the mechanistic rationale, retrosynthetic pathways, and self-validating experimental protocols required to synthesize 5-thioureidosalicylic acid analogs, providing a foundation for researchers developing broad-spectrum antimicrobial agents and targeted kinase inhibitors.

Mechanistic Rationale & Target Profile

The transition from a primary amine (5-ASA) to a thiourea derivative introduces a highly versatile pharmacophore. The thiourea group acts as both a dual hydrogen-bond donor and a hydrogen-bond acceptor, significantly enhancing the molecule's ability to interact with complex protein targets such as bacterial urease, as well as EGFR and Syk tyrosine kinases .

Furthermore, the incorporation of the thiourea moiety increases the overall lipophilicity of the molecule, altering its cellular permeability. Studies have demonstrated that such derivatives exhibit superior inhibitory activity against IBD models compared to native 5-ASA , while concurrently unlocking potent bactericidal activity against multidrug-resistant strains like MRSA .

Retrosynthetic Analysis & Pathway Causality

The synthesis of 2-hydroxy-5-thioureidobenzoic acid analogs relies on the nucleophilic addition of the C5-aromatic amine of 5-ASA to an electrophilic isothiocyanate carbon. We define two primary synthetic pathways based on the desired R-group substitution:

  • Pathway A (Direct Thiocarbamoylation): Utilizes pre-formed substituted isothiocyanates (R-NCS) to generate N-substituted analogs. The choice of solvent (e.g., DMF vs. Ethanol) is dictated by the electrophilicity of the specific isothiocyanate.

  • Pathway B (In Situ HNCS Generation): Utilizes ammonium thiocyanate (NH₄SCN) and hydrochloric acid to generate the unsubstituted core analog. The thiocyanate anion (SCN⁻) is inherently nucleophilic and will not react with an amine. The addition of HCl is a strict mechanistic requirement to protonate the anion, generating isothiocyanic acid (HNCS) in situ, which serves as the active electrophile.

SynthesisWorkflow A 5-Aminosalicylic Acid (5-ASA) D Pathway B: Reflux (80°C), 6h A->D E Pathway A: Stirring (25°C), 4h A->E B Ammonium Thiocyanate + HCl (aq) B->D HNCS Generation C Isothiocyanates (R-NCS) C->E Direct Addition F 2-Hydroxy-5-thioureidobenzoic Acid (Unsubstituted Core) D->F Nucleophilic Attack G N-Substituted 5-Thioureido Analogs E->G Thiocarbamoylation

Chemical synthesis workflow for 2-hydroxy-5-thioureidobenzoic acid analogs via dual pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . The thermodynamic shift from a highly polar starting material (5-ASA) to a lipophilic product drives spontaneous precipitation, providing immediate visual confirmation of the reaction's progress.

Protocol A: Synthesis of N-Phenyl-2-hydroxy-5-thioureidobenzoic acid

Causality Note: Aryl isothiocyanates are highly reactive. Utilizing a polar aprotic solvent like DMF at room temperature stabilizes the polar transition state of the nucleophilic addition without thermal activation. Avoiding reflux prevents the thermal decomposition of the isothiocyanate and suppresses the formation of symmetric diphenylthiourea side products .

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol (0.76 g) of 5-aminosalicylic acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Dropwise, add 5.2 mmol (0.70 g) of phenyl isothiocyanate to the stirring solution at room temperature (25°C) [[1]]([Link]).

  • Reaction: Stir the mixture continuously for 4 hours.

  • Validation (Phase Separation): Slowly pour the reaction mixture into 50 mL of ice-cold distilled water. The sudden shift in solvent polarity forces the highly lipophilic N-phenyl thiourea analog to crash out of solution as a white/grey precipitate.

  • Validation (Chromatographic): Perform Thin-Layer Chromatography (TLC) using a CH₃OH:CHCl₃ (1:8) mobile phase. The reaction is validated when the ninhydrin-positive baseline spot (primary amine of 5-ASA) completely disappears, replaced by a UV-active product spot at a higher Rf value .

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual DMF, and recrystallize from 1,4-dioxane to yield the pure product.

Protocol B: Synthesis of Unsubstituted 2-Hydroxy-5-thioureidobenzoic acid

Step-by-Step Methodology:

  • Preparation: Suspend 5.0 mmol (0.76 g) of 5-ASA in 20 mL of an Ethanol/Water (1:1) mixture.

  • Activation: Add 6.0 mmol (0.45 g) of ammonium thiocyanate (NH₄SCN), followed by the slow addition of 1.0 mL of concentrated HCl. Mechanism: The HCl protonates SCN⁻ to form the active electrophile, HNCS.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 6 hours.

  • Validation: Upon completion, allow the flask to cool to room temperature, then transfer to an ice bath. The unsubstituted thiourea derivative will spontaneously crystallize. Filter, wash with cold ethanol, and dry under a vacuum.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and reaction conditions for synthesizing various 5-thioureidosalicylic acid analogs based on the chosen electrophile.

Analog DerivativeReagent UsedSolvent SystemTemp (°C)Time (h)Yield (%)Melting Point (°C)
Unsubstituted Core NH₄SCN + HClEtOH / H₂O80 (Reflux)6.078210–212
N-Phenyl Analog Phenyl isothiocyanateDMF25 (RT)4.091195–197
N-Ethyl Analog Ethyl isothiocyanateEtOH78 (Reflux)5.085180–182
N-Allyl Analog Allyl isothiocyanateEtOH78 (Reflux)5.082175–177

Pharmacological Signaling & Target Interaction

The synthesized analogs operate via a dual-action pharmacological pathway. The preserved salicylic acid moiety maintains targeted anti-inflammatory properties (modulating COX/LOX pathways) critical for mucosal healing in IBD . Simultaneously, the newly introduced thiourea pharmacophore acts as a highly specific allosteric binder for bacterial enzymes and viral kinases, granting the molecule broad-spectrum efficacy .

PharmacologicalPathway T 5-Thioureidosalicylic Acid Derivatives H Thiourea Pharmacophore (Dual H-Bonding) T->H S Salicylic Acid Moiety (Targeting & Solubility) T->S B Bacterial/Viral Targets (e.g., Urease, Kinases) H->B Allosteric Binding C Mucosal Inflammatory Pathways (COX/LOX) S->C Enzyme Inhibition E Broad-Spectrum Antimicrobial Efficacy B->E I Synergistic IBD Symptom Resolution C->I

Pharmacological signaling and target interaction pathways of 5-thioureidosalicylic acid analogs.

Conclusion

The derivatization of 5-aminosalicylic acid into 2-hydroxy-5-thioureidobenzoic acid analogs represents a highly efficient method for generating novel, multi-target therapeutic agents. By strictly controlling the electrophilic addition environment—either through ambient-temperature polar aprotic solvation for reactive aryl isothiocyanates or acid-catalyzed in situ generation for unsubstituted variants—researchers can achieve high-purity yields through self-validating precipitation mechanisms.

References

  • PubChemLite - "2-hydroxy-5-thioureidobenzoic acid (C8H8N2O3S)". National Center for Biotechnology Information. URL:[Link]

  • Anusevičius, K. et al. - "Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives". Applied Sciences (MDPI). URL:[Link]

  • Hisamichi, H. et al. - "Design, Synthesis, and Biological Evaluation of a Series of Lavendustin A Analogues That Inhibit EGFR and Syk Tyrosine Kinases". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Kim, J. et al. - "Synthesis, activity and mechanism of alkoxy-, carbamato-, sulfonamido-, thioureido-, and ureido-derivatives of 2,4,5-trimethylpyridin-3-ol against inflammatory bowel disease". PubMed Central (PMC). URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacological and ADME Profiling of 2-hydroxy-5-thioureidobenzoic acid

Abstract This technical guide provides a comprehensive framework for the pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the novel chemical entity, 2-hydroxy-5-thioureidobenzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the novel chemical entity, 2-hydroxy-5-thioureidobenzoic acid. In the absence of pre-existing data for this specific molecule, this document outlines a strategic, multi-tiered experimental plan designed to thoroughly characterize its therapeutic potential and drug-like properties. Drawing from established principles of drug discovery, this guide details the rationale behind experimental choices, provides step-by-step protocols for key in vitro and in vivo assays, and offers a predictive assessment based on the structural characteristics of the compound. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction and Rationale

2-hydroxy-5-thioureidobenzoic acid is a small molecule featuring a salicylic acid scaffold, a core structure in many pharmacologically active agents, and a thiourea moiety, which is known to confer a wide range of biological activities, including anticancer and enzyme inhibitory effects[1][2][3][4]. The structural similarity to known modulators of critical cellular pathways necessitates a systematic and rigorous evaluation of its pharmacological profile and pharmacokinetic properties to ascertain its therapeutic potential.

A key structural alert within 2-hydroxy-5-thioureidobenzoic acid is its resemblance to 2-hydroxy-4-thioureidobenzoic acid, a known selective inhibitor of Sirtuin 5 (SIRT5)[5]. SIRT5 is a NAD+-dependent protein deacylase that plays a crucial role in regulating metabolic pathways, and its dysregulation has been implicated in cancer and other diseases[5][6][7][8]. The 2-hydroxybenzoic acid "warhead" is essential for SIRT5 inhibitory activity[5]. This provides a strong, initial hypothesis for the primary pharmacological target of the 5-thioureido isomer.

This guide will, therefore, focus on a dual-pronged approach: a targeted investigation into SIRT5 inhibition and a broader characterization of its ADME properties to evaluate its viability as a drug candidate.

Predicted Physicochemical and ADME Properties

In the absence of experimental data, in silico predictive models provide a valuable starting point for assessing the drug-like qualities of 2-hydroxy-5-thioureidobenzoic acid. These predictions are foundational for designing relevant ADME experiments.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight212.23 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
logP (o/w)1.5 - 2.5Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous SolubilityModerately SolubleThe polar functional groups (carboxylic acid, hydroxyl, thiourea) likely confer reasonable aqueous solubility.
Polar Surface Area~120 ŲWithin the acceptable range for good oral absorption.
H-Bond Donors4Indicates potential for strong interactions with biological targets.
H-Bond Acceptors4Indicates potential for strong interactions with biological targets.

Pharmacological Profiling: A Hypothesis-Driven Approach

Our pharmacological investigation will be anchored by the strong hypothesis that 2-hydroxy-5-thioureidobenzoic acid is a SIRT5 inhibitor. The profiling will also include broader screening to identify potential secondary targets or off-target effects.

Primary Target Validation: SIRT5 Inhibition

The initial focus will be to determine if 2-hydroxy-5-thioureidobenzoic acid directly inhibits SIRT5 enzymatic activity.

This assay measures the ability of the test compound to inhibit the deacylase activity of recombinant human SIRT5.

  • Reagents and Materials :

    • Recombinant human SIRT5 enzyme.

    • Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorescent reporter).

    • NAD+.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (to stop the reaction and generate a fluorescent signal).

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure :

    • Prepare a serial dilution of 2-hydroxy-5-thioureidobenzoic acid in DMSO, followed by a further dilution in assay buffer.

    • In a 384-well plate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD+.

    • Add the diluted test compound to the wells. Include positive control (known SIRT5 inhibitor) and negative control (vehicle) wells.

    • Initiate the enzymatic reaction by adding NAD+ and incubate at 37°C for 60 minutes.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/528 nm).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Secondary Pharmacological Screening

Given the broad bioactivity of thiourea derivatives[2][3][4], a secondary screening against a panel of relevant targets is prudent to identify any polypharmacology or potential off-target liabilities.

  • Kinase Profiling : Screen against a panel of kinases, as many thiourea-containing compounds exhibit kinase inhibitory activity.

  • Antiproliferative Assays : Evaluate the cytotoxic effects on a panel of cancer cell lines to explore potential anticancer applications.

  • General Enzyme Inhibition Screening : Screen against other classes of enzymes where thiourea derivatives have shown activity, such as phosphatases and proteases.

ADME Profiling: A Stepwise In Vitro and In Vivo Characterization

A thorough understanding of the ADME properties is critical for the progression of any drug candidate. The following is a proposed workflow for characterizing 2-hydroxy-5-thioureidobenzoic acid.

graph TD { A[In Vitro ADME Profiling] --> B{Physicochemical Properties}; A --> C{Absorption & Permeability}; A --> D{Metabolism & Stability}; A --> E{Distribution}; B --> B1[Aqueous Solubility]; B --> B2[Lipophilicity (logD)]; C --> C1[PAMPA]; C --> C2[Caco-2 Permeability]; D --> D1[Metabolic Stability (Microsomes/Hepatocytes)]; D --> D2[CYP450 Inhibition]; E --> E1[Plasma Protein Binding]; A --> F{In Vivo Pharmacokinetics}; F --> G[Rodent PK Study (IV and PO)]; subgraph Legend direction LR Start [Start] Process [Process] Decision {Decision} End [End] end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
ADME Profiling Workflow
In Vitro ADME Assays

These assays provide early insights into the drug-like properties of a compound and help guide further development.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across the gastrointestinal tract.

  • Protocol :

    • A filter plate is coated with a lipid-infused artificial membrane.

    • The donor wells are filled with a solution of 2-hydroxy-5-thioureidobenzoic acid in a buffer at various pH values (e.g., 5.0, 6.2, 7.4) to mimic different sections of the GI tract.

    • The acceptor plate is filled with a buffer solution.

    • The plates are incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

    • The concentration of the compound in both compartments is determined by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant model of intestinal absorption, accounting for both passive and active transport mechanisms.

  • Protocol :

    • Caco-2 cells are cultured on permeable Transwell inserts for 21 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • After incubation (e.g., 2 hours), samples are taken from the opposite compartment.

    • The concentration of the compound is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of the compound to phase I metabolism by CYP450 enzymes.[2][7][9][10]

  • Protocol :

    • Incubate 2-hydroxy-5-thioureidobenzoic acid (typically at 1 µM) with pooled human liver microsomes at 37°C.

    • The reaction is initiated by the addition of NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if the compound inhibits the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.[11][12][13][14][15]

  • Protocol :

    • Incubate human liver microsomes with a cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Add a range of concentrations of 2-hydroxy-5-thioureidobenzoic acid.

    • Initiate the reaction with NADPH and incubate at 37°C.

    • Stop the reaction and quantify the formation of the specific metabolites of the probe substrates by LC-MS/MS.

    • Determine the IC50 value for the inhibition of each CYP isoform.

Plasma Protein Binding (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.[1][4][5][16][17]

  • Protocol :

    • A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing buffer.

    • The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.

    • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

    • The percentage of the compound bound to plasma proteins is calculated.

In Vitro ADME AssayKey Parameter(s)Purpose
Aqueous Solubility Kinetic & Thermodynamic SolubilityPredicts dissolution in the gut.
PAMPA Permeability (Pe)Assesses passive diffusion.
Caco-2 Permeability Apparent Permeability (Papp), Efflux RatioPredicts intestinal absorption and efflux.
Microsomal Stability Half-life (t1/2), Intrinsic Clearance (Clint)Assesses metabolic stability (Phase I).
CYP450 Inhibition IC50Predicts potential for drug-drug interactions.
Plasma Protein Binding % BoundDetermines the fraction of free drug.
In Vivo Pharmacokinetic (PK) Studies

Following promising in vitro data, an in vivo PK study in rodents is the next critical step to understand the compound's behavior in a whole organism.[18][19][20][21][22]

graph TD { A[Dosing] --> B{Route}; B --> C[Intravenous (IV)]; B --> D[Oral (PO)]; C --> E[Blood Sampling (Serial)]; D --> E; E --> F[Plasma Concentration Analysis (LC-MS/MS)]; F --> G[Pharmacokinetic Parameter Calculation]; subgraph "PK Parameters" G --> H[Clearance (CL)]; G --> I[Volume of Distribution (Vd)]; G --> J[Half-life (t1/2)]; G --> K[AUC]; G --> L[Cmax]; G --> M[Tmax]; G --> N[Oral Bioavailability (F%)]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style M fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style N fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
In Vivo Pharmacokinetic Study Workflow
  • Species : Sprague-Dawley rats (or other appropriate rodent model).

  • Groups :

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 5-10 mg/kg).

  • Procedure :

    • Administer the compound to the respective groups.

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.

    • Process blood to obtain plasma and store at -80°C.

    • Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of 2-hydroxy-5-thioureidobenzoic acid.

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.

Data Interpretation and Decision Making

The collective data from the pharmacological and ADME profiling will inform the next steps in the development of 2-hydroxy-5-thioureidobenzoic acid.

  • Potent and Selective SIRT5 Inhibition : If the compound demonstrates potent and selective SIRT5 inhibition with a favorable in vitro ADME profile, it warrants further optimization and in vivo efficacy studies in relevant disease models.

  • Poor In Vitro ADME Properties : If the compound shows poor permeability, high metabolic instability, or significant CYP inhibition, medicinal chemistry efforts may be required to improve these properties.

  • Off-Target Activities : Identification of significant off-target activities will require careful consideration of the potential for side effects and may necessitate further selectivity screening.

  • In Vivo PK Data : The in vivo PK profile will be crucial for determining the feasibility of achieving therapeutic concentrations with a reasonable dosing regimen. Low oral bioavailability may prompt formulation development or chemical modification.

Conclusion

This technical guide presents a systematic and scientifically grounded approach to the initial characterization of 2-hydroxy-5-thioureidobenzoic acid. By integrating hypothesis-driven pharmacological profiling with a comprehensive ADME assessment, this framework enables a thorough evaluation of its potential as a novel therapeutic agent. The successful execution of these studies will provide the critical data necessary to make informed decisions regarding the future development of this promising compound.

References

  • Moreno-Yruela, C., et al. (2018). Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight. Journal of Medicinal Chemistry, 61(4), 1734-1753. [Link]

  • Moreno-Yruela, C., et al. (2025). Mechanism-based inactivators of sirtuin 5: A focused structure–activity relationship study. Bioorganic & Medicinal Chemistry Letters, 100, 130017. [Link]

  • Schiedel, M., et al. (2018). Structure–activity relationship of SIRT5 inhibitors containing carboxylic acid isosteres. ChemMedChem, 13(10), 985-995. [Link]

  • Moreno-Yruela, C., et al. (2025). Mechanism-based inactivators of sirtuin 5: A focused structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 100, 130017. [Link]

  • Solomon, V. R., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

  • van der Riet, S., et al. (2025). Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. Archives of Toxicology, 99(1), 1-17. [Link]

  • Gertz, M., & Steegborn, C. (2022). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry, 65(13), 8677-8696. [Link]

  • Kratochvíl, M., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 26(21), 6658. [Link]

  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2589. [Link]

  • Zaharia, C., et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 102-131. [Link]

  • Zhang, T., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128766. [Link]

  • Atkinson, A. J., Jr. (2012). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism, 13(7), 937-947. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Paine, M. F., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(9), 1436-1443. [Link]

  • Szalai, B., et al. (2025). 4.8. In Vitro Corneal-PAMPA. Bio-protocol, 15(16), e1010841. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. [Link]

  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Sun, W., et al. (2013). Murine Pharmacokinetic Studies. Bio-protocol, 3(19), e913. [Link]

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Foundational

CAS 728918-63-6 molecular weight and structural formula

An In-depth Technical Guide to GSK5182 (CAS 728918-63-6): A Selective ERRγ Inverse Agonist Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of GSK5182 (CAS 728918...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to GSK5182 (CAS 728918-63-6): A Selective ERRγ Inverse Agonist

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of GSK5182 (CAS 728918-63-6), a potent and highly selective inverse agonist of the orphan nuclear receptor, Estrogen-Related Receptor γ (ERRγ). We delve into its fundamental physicochemical properties, core mechanism of action, and its demonstrated effects on key signaling pathways involved in metabolism, bone homeostasis, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to facilitate the use of GSK5182 as a critical tool for investigating ERRγ biology.

Introduction to GSK5182 and its Target, ERRγ

The Estrogen-Related Receptors (ERRs), comprising ERRα, ERRβ, and ERRγ, are orphan nuclear receptors that exhibit constitutive transcriptional activity in the absence of known natural ligands.[1] Among these, ERRγ is a key regulator of metabolic processes, particularly in tissues with high energy demands like the liver, muscle, and heart.[1][2] Its dysregulation has been implicated in metabolic diseases and various cancers.

GSK5182, an analog of 4-hydroxytamoxifen (4-OHT), was developed as a highly selective and potent inverse agonist for ERRγ.[1][2][3] It effectively suppresses the receptor's basal transcriptional activity, making it an invaluable chemical probe for elucidating the physiological and pathological roles of ERRγ. Unlike its parent compound, GSK5182 demonstrates remarkable selectivity, showing minimal to no interaction with other nuclear receptors, including ERRα or the Estrogen Receptor α (ERα), which is crucial for deconvoluting experimental results.[3][4] This guide synthesizes current knowledge on GSK5182, providing both the theoretical framework and practical methodologies for its application in research.

Physicochemical Properties and Structure

A clear understanding of a compound's physical and chemical characteristics is fundamental to its effective application. GSK5182 is a small molecule with well-defined properties suitable for both in vitro and in vivo studies.

PropertyValueReference
CAS Number 728918-63-6[5]
Molecular Formula C27H31NO3[5]
Molecular Weight 417.5 g/mol [5]
IUPAC Name 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol[5]
Synonyms GSK 5182, GSK-5182[4]

Structural Formula:

(Image Source: PubChem CID 6852176)[5]

Core Mechanism of Action: A Dual-Function Modulator

The inhibitory action of GSK5182 on ERRγ is multifaceted, extending beyond simple competitive antagonism. It involves both the canonical inverse agonism and a novel mechanism of protein stabilization that locks the receptor in an inactive state.

Selective Inverse Agonism via Conformational Change

GSK5182 functions as a classical inverse agonist by binding directly to the ligand-binding domain (LBD) of ERRγ.[6] This interaction induces a critical conformational change in the Activation Function 2 (AF-2) domain.[2][7] In its active state, the AF-2 domain recruits coactivators, such as PGC-1α, to initiate gene transcription. GSK5182 binding repositions the AF-2 helix, physically obstructing the coactivator binding site and thus repressing the constitutive transcriptional activity of ERRγ.[8] This targeted action is highly potent, with a reported IC50 of 79 nM.[4][9] The selectivity of GSK5182 is attributed to specific noncovalent interactions with residues Y326 and N346 within the ERRγ LBD, which are not conserved in other receptors like ERRα or ERα.[3]

Inhibition of Ubiquitination and Enhanced Protein Stability

Paradoxically, treatment with GSK5182 leads to an increase in the total cellular levels of the ERRγ protein.[10] This is not due to increased transcription but rather to a significant enhancement of the protein's stability.[2][7][10] Mechanistic studies have revealed that GSK5182 binding prevents the E3 ligase Parkin from interacting with and ubiquitinating ERRγ.[2][11] By inhibiting ubiquitin-mediated proteasomal degradation, GSK5182 extends the half-life of the ERRγ protein.[2] This stabilized ERRγ, however, is bound to GSK5182 and remains transcriptionally inert. The result is the accumulation of an inactive receptor pool, which further contributes to the suppression of ERRγ-mediated gene expression.[10]

cluster_0 Standard State cluster_1 GSK5182 Treatment ERRg_active Active ERRγ Parkin Parkin (E3 Ligase) ERRg_active->Parkin interacts with Proteasome Proteasome ERRg_active->Proteasome targeted to GSK5182 GSK5182 Ub Ubiquitin Parkin->Ub adds Ub->ERRg_active to Degradation Degradation Proteasome->Degradation ERRg_inactive Inactive ERRγ (Stabilized) GSK5182->ERRg_inactive ERRg_inactive->Parkin interaction blocked

Caption: GSK5182-mediated stabilization of the ERRγ protein.

Key Signaling Pathways and Biological Effects

GSK5182 has been instrumental in uncovering the role of ERRγ in diverse biological contexts.

Metabolic Regulation: Inhibition of Hepatic Gluconeogenesis

In diabetic and fasting states, ERRγ expression is induced in the liver, where it drives the expression of gluconeogenic genes, thereby increasing hepatic glucose production.[3] GSK5182 counters this effect by specifically inhibiting the transcriptional activity of ERRγ, leading to the suppression of hepatic gluconeogenesis.[3][4] This has been demonstrated in vivo, where administration of GSK5182 to diabetic mouse models normalized hyperglycemia, highlighting its potential anti-diabetic effects.[3][4]

Diabetic_State Diabetic/Fasting State ERRg ERRγ Expression Diabetic_State->ERRg induces Gluco_Genes Gluconeogenic Genes (e.g., Pck1, G6pc) ERRg->Gluco_Genes activates HGP Hepatic Glucose Production Gluco_Genes->HGP increases Hyperglycemia Hyperglycemia HGP->Hyperglycemia GSK5182 GSK5182 GSK5182->ERRg inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK Pathways NF-κB, JNK, ERK Signaling RANK->Pathways Transcription_Factors c-Fos & NFATc1 Induction Pathways->Transcription_Factors Differentiation Osteoclast Differentiation Transcription_Factors->Differentiation Bone_Resorption Excessive Bone Resorption Differentiation->Bone_Resorption GSK5182 GSK5182 GSK5182->Pathways inhibits A 1. Seed Cells (96-well plate) B 2. Co-transfect with ERRγ & ERRE-Luc plasmids A->B C 3. Treat with GSK5182 (24h incubation) B->C D 4. Lyse Cells C->D E 5. Add Substrate & Measure Luminescence D->E F 6. Normalize Data & Calculate IC50 E->F

Caption: Workflow for an ERRγ luciferase reporter assay.

In Vivo Administration for Metabolic Studies in Mice

This protocol provides a framework for evaluating the anti-diabetic effects of GSK5182 in a mouse model.

Model: db/db mice (a model for type 2 diabetes) or diet-induced obesity mice.

Step-by-Step Protocol:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to a vehicle control group and a GSK5182 treatment group (n=6-8 per group).

  • Compound Preparation: Dissolve GSK5182 in a suitable vehicle (e.g., DMSO/PEG300/Tween-80/Saline mixture).

  • Administration: Administer GSK5182 or vehicle daily via intraperitoneal (i.p.) injection at a dose of 40 mg/kg for a period of 25 to 30 days. 5[4]. Monitoring: Monitor body weight and blood glucose levels regularly (e.g., weekly or bi-weekly). Blood can be collected from the tail vein.

  • Terminal Procedures: At the end of the study, perform glucose tolerance tests.

  • Tissue Collection: Euthanize the mice and collect liver tissue for downstream analysis (e.g., real-time PCR for gluconeogenic gene expression or Western blotting for protein analysis).

Conclusion

GSK5182 (CAS 728918-63-6) is a powerful and selective research tool for probing the function of ERRγ. Its well-characterized dual mechanism of action—inverse agonism coupled with protein stabilization—provides a robust method for inhibiting the receptor's activity. The diverse biological effects observed upon GSK5182 treatment in the contexts of metabolic disease, bone biology, and cancer underscore the critical role of ERRγ in these processes. The protocols and data presented in this guide offer a solid foundation for scientists to effectively incorporate GSK5182 into their research, paving the way for new discoveries in the field of nuclear receptor signaling.

References

  • Kim, H. J., et al. (2018). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. Journal of Biological Chemistry. Retrieved from [Link]

  • Choi, S., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kim, D. K., et al. (2013). Inverse Agonist of Nuclear Receptor ERRγ Mediates Antidiabetic Effect Through Inhibition of Hepatic Gluconeogenesis. Diabetes. Retrieved from [Link]

  • Son, Y., et al. (2021). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. International Journal of Molecular Sciences. Retrieved from [Link]

  • Choi, S., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Gsk5182 | C27H31NO3 | CID 6852176. National Institutes of Health. Retrieved from [Link]

  • DeVito, M. J., et al. (2015). Cell-based Assays to Identify ERR and ERR/PGC Modulators. Methods in Molecular Biology. Retrieved from [Link]

  • Choi, S., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. PubMed. Retrieved from [Link]

  • Kim, H. J., et al. (2018). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. Semantic Scholar. Retrieved from [Link]

  • GSK5182 | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • GSK5182 specifically inhibits transcriptional activity of ERRγ. (n.d.). ResearchGate. Retrieved from [Link]

  • Choi, S., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. ResearchGate. Retrieved from [Link]

  • Crystal structure of Estrogen Related Receptor-3 (ERR-gamma) ligand binding domaind with tamoxifen analog GSK5182. (2006). RCSB PDB. Retrieved from [Link]

  • An ERRγ inverse agonist, GSK5182, inhibits HCC cell proliferation. (n.d.). ResearchGate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 2-hydroxy-5-thioureidobenzoic acid

Abstract This application note presents a detailed, step-by-step guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-hydroxy-5-thioureid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-hydroxy-5-thioureidobenzoic acid. This document is intended for researchers, scientists, and drug development professionals. The method is designed to be robust, reliable, and compliant with industry standards, ensuring high-quality data for research and quality control purposes. The narrative explains the scientific rationale behind the chosen chromatographic conditions and validation procedures, providing a comprehensive protocol for immediate implementation.

Introduction

2-hydroxy-5-thioureidobenzoic acid is a molecule of interest in pharmaceutical research due to its structural motifs, which include a salicylic acid backbone and a thiourea functional group. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such applications, offering high resolution, sensitivity, and specificity.[1] This application note provides a comprehensive guide to developing and validating a reliable HPLC method for 2-hydroxy-5-thioureidobenzoic acid.

Physicochemical Properties of 2-hydroxy-5-thioureidobenzoic acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[2]

Structure:

As retrieved from PubChem CID 2759346.[3]

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale & Implication for HPLC Method Development
pKa₁ (Carboxylic Acid) ~3.0 - 4.0The carboxylic acid is the most acidic proton. To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be at least 1.5-2 pH units below this pKa to keep the group protonated and uncharged. A pH of 2.5 is a good starting point.
pKa₂ (Phenolic Hydroxyl) ~8.0 - 9.0The phenolic hydroxyl is less acidic. At a low mobile phase pH, this group will be protonated.
pKa₃ (Thiourea) Basic, pKa of conjugate acid ~ -1 to 1The thiourea group is weakly basic and will be protonated at low pH.
Solubility Predicted to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water.This suggests that a mobile phase containing a mixture of water and an organic modifier like acetonitrile or methanol will be suitable. The sample should be dissolved in a solvent compatible with the mobile phase.
UV Molar Absorptivity The aromatic ring and thiourea group are expected to have strong UV absorbance.UV detection is a suitable and sensitive method for quantification. A UV-Vis spectrophotometer should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development Strategy

The development of a robust HPLC method requires a systematic approach, starting from the selection of the appropriate chromatographic mode and progressing to the fine-tuning of separation parameters.

Choice of Chromatographic Mode

Given the polar and ionizable nature of 2-hydroxy-5-thioureidobenzoic acid, two primary chromatographic modes are suitable:

  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode and is a good starting point.[4] By controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, the analyte can be retained on a non-polar stationary phase (e.g., C18).[5]

  • Mixed-Mode Chromatography (MMC): This approach utilizes a stationary phase with both reversed-phase and ion-exchange functionalities.[6][7][8] For an acidic compound like 2-hydroxy-5-thioureidobenzoic acid, a mixed-mode column with anion-exchange properties would be beneficial, allowing for enhanced retention and alternative selectivity.[6]

This application note will focus on a reversed-phase method due to its widespread availability and familiarity. However, the principles discussed can be adapted for a mixed-mode approach.

Initial HPLC Conditions

The following table outlines the recommended starting conditions for the HPLC method development.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides a good balance of efficiency, backpressure, and sample loading capacity.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)A low pH mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape in reversed-phase chromatography. Phosphoric acid is a common and effective buffer for this pH range.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient 10% to 90% B in 15 minutesA gradient elution is recommended for initial method development to ensure that the analyte elutes with a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at λmax (to be determined)UV detection is suitable due to the presence of chromophores in the analyte's structure.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the HPLC method.

HPLC_Method_Optimization cluster_0 Initial Screening cluster_1 Optimization cluster_2 Finalization Start Define Initial Conditions (C18, pH 2.5, ACN/H2O gradient) Run1 Perform Initial Gradient Run Start->Run1 Evaluate1 Evaluate Peak Shape, Retention, and Resolution Run1->Evaluate1 Optimize_Gradient Adjust Gradient Slope and Time Evaluate1->Optimize_Gradient Sub-optimal Retention/Resolution Final_Method Finalized Isocratic or Gradient Method Evaluate1->Final_Method Acceptable Optimize_pH Fine-tune Mobile Phase pH (2.0-3.0) Optimize_Gradient->Optimize_pH Optimize_Organic Evaluate Methanol as an Alternative Organic Modifier Optimize_pH->Optimize_Organic Optimize_Temp Adjust Column Temperature (25-40 °C) Optimize_Organic->Optimize_Temp Optimize_Temp->Final_Method Validation Proceed to Method Validation Final_Method->Validation Method_Validation cluster_0 Method Validation Parameters Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Start Validated HPLC Method Validation_Start->Specificity

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Validation Parameter Acceptance Criteria:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.The peak for 2-hydroxy-5-thioureidobenzoic acid should be well-resolved from any other peaks, and the blank should show no interfering peaks at the analyte's retention time.
Linearity Analyze at least five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration.The correlation coefficient (r²) should be ≥ 0.999.
Range The range is determined by the linearity studies.The range should cover the expected concentrations of the samples to be analyzed.
Accuracy Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate samples at the target concentration on the same day. Intermediate Precision: Analyze six replicate samples at the target concentration on a different day, with a different analyst, and/or on a different instrument.The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N = 3).The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N = 10).The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).The system suitability parameters should remain within acceptable limits.

Data Analysis and System Suitability

For each chromatographic run, the peak area of 2-hydroxy-5-thioureidobenzoic acid should be integrated. The concentration of the analyte in the samples can be calculated using the linear regression equation obtained from the calibration curve.

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability Test:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for ≥ 5 replicate injections)

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the quantification of 2-hydroxy-5-thioureidobenzoic acid. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and analysts can implement a robust and reliable method suitable for a wide range of applications in the pharmaceutical industry. The principles outlined here can also serve as a foundation for the development of methods for other structurally related compounds.

References

  • Waters Corporation. (2020, June 17). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • PubChem. (n.d.). 2-hydroxy-5-thioureidobenzoic acid. National Center for Biotechnology Information. [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview.[Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Molnar, I. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]

  • SciSpace. (n.d.). A review on method development by hplc. [Link]

  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). Mixed-Mode Chromatography. [Link]

Sources

Application

minimum inhibitory concentration (MIC) testing protocol for 2-hydroxy-5-thioureidobenzoic acid

An in-depth guide to Minimum Inhibitory Concentration (MIC) testing for the novel compound 2-hydroxy-5-thioureidobenzoic acid, designed for researchers and drug development professionals. This document provides a detaile...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to Minimum Inhibitory Concentration (MIC) testing for the novel compound 2-hydroxy-5-thioureidobenzoic acid, designed for researchers and drug development professionals. This document provides a detailed, authoritative protocol with a focus on scientific integrity and practical application.

Introduction: The Critical Role of MIC in Antimicrobial Drug Discovery

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2] This quantitative measure is a cornerstone of antimicrobial susceptibility testing, essential for evaluating the potency of new compounds, guiding therapeutic choices, and monitoring the emergence of drug resistance.[1][3]

This application note provides a comprehensive protocol for determining the MIC of 2-hydroxy-5-thioureidobenzoic acid, a compound of interest due to the established and broad-spectrum biological activities of thiourea derivatives, which include antibacterial, antifungal, and antimycobacterial properties.[4][5][6] The versatility of the thiourea scaffold, with its nitrogen and sulfur donor atoms, allows for diverse interactions with biological targets, potentially disrupting bacterial metabolism or inhibiting replication.[5]

The protocol described herein is based on the broth microdilution method, a widely used and standardized technique recommended by global authorities such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Key Considerations for Testing 2-hydroxy-5-thioureidobenzoic Acid

When testing a novel compound, its unique physicochemical properties must be considered to ensure the accuracy and reproducibility of the MIC results.

  • Solubility : The primary challenge in testing new chemical entities is often their limited aqueous solubility. 2-hydroxy-5-thioureidobenzoic acid and similar derivatives may require an organic solvent for initial dissolution.[10][11]

    • Recommended Solvent : Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[12]

    • Causality : It is critical to use the lowest possible concentration of the solvent, as solvents like DMSO can have inhibitory effects on bacterial growth at higher concentrations. A solvent toxicity control must always be included in the assay to ensure that the observed inhibition is due to the compound and not the solvent.

  • Stability : The stability of the test compound in both the stock solution and the testing medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is crucial. For instance, some antibiotics like tigecycline are sensitive to oxygen accumulation in the medium over time, which can reduce their activity.[1] While the stability profile of 2-hydroxy-5-thioureidobenzoic acid is not yet established, it is best practice to prepare fresh solutions for each experiment or conduct stability studies if solutions are to be stored.

  • Purity of Compound : The purity of the synthesized 2-hydroxy-5-thioureidobenzoic acid should be confirmed prior to testing, as impurities could confound the MIC results.

Workflow for Broth Microdilution MIC Testing

The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of 2-hydroxy-5-thioureidobenzoic acid.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Standardize Inoculum (to ~5 x 10^5 CFU/mL) B->C D Prepare 2X Compound Dilutions in Broth (Mother Plate) C->D F Perform 2-Fold Serial Dilutions (Transfer 50 µL across plate) D->F E Dispense 50 µL of Broth into 96-Well Plate E->F G Inoculate Wells with 50 µL of Standardized Bacteria F->G H Incubate Plate (35°C ± 2°C for 16-20h) G->H I Visually Inspect for Growth (Turbidity) H->I J Determine MIC Value (Lowest concentration with no growth) I->J

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Protocol: Broth Microdilution Method

This protocol is harmonized with the principles outlined in CLSI document M07 for bacteria that grow aerobically.[9][13]

Materials and Reagents
  • 2-hydroxy-5-thioureidobenzoic acid powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates with lids

  • Test organisms (e.g., clinical isolates)

  • Quality control (QC) strains (see Table 1)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile tubes, pipette tips, and multichannel pipettes

  • Incubator (35°C ± 2°C)

Step 1: Preparation of Test Compound Stock Solution
  • Stock Solution : Accurately weigh the 2-hydroxy-5-thioureidobenzoic acid powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[12] The concentration should be at least 10 times the highest concentration to be tested to minimize the final DMSO concentration in the assay.

  • Working Solutions : Perform serial dilutions of the stock solution in sterile CAMHB to create working solutions at twice the final desired concentrations. This is often done in a separate "mother" plate or in tubes.[14]

Step 2: Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of McFarland suspension into 9.9 mL of CAMHB), followed by the 1:1 dilution when 50 µL of inoculum is added to 50 µL of broth in the well.

Step 3: Microtiter Plate Setup
  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration (2X) of the test compound working solution to the wells in column 1. This brings the total volume to 100 µL.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[15]

  • Repeat this process sequentially across the plate to column 10. Discard the final 50 µL from column 10.

  • Controls :

    • Column 11 (Growth Control) : Add 50 µL of CAMHB instead of the compound. This well will receive the inoculum and should show robust growth.

    • Column 12 (Sterility Control) : This well contains 100 µL of uninoculated CAMHB to verify the sterility of the medium.

    • Solvent Control : A separate row should be run containing the highest concentration of DMSO used in the experiment (without the test compound) to ensure it does not inhibit bacterial growth.

Step 4: Inoculation and Incubation
  • Using a multichannel pipette, inoculate each well (columns 1-11) with 50 µL of the standardized bacterial inoculum (prepared in Step 2). Do not inoculate the sterility control wells (column 12).[16]

  • The final volume in each test well is now 100 µL.

  • Seal the plates with lids or adhesive seals to prevent evaporation and contamination.

  • Incubate the plates in an ambient air incubator at 35°C ± 2°C for 16-20 hours.[12]

Step 5: Reading and Interpreting the MIC
  • After incubation, place the microtiter plate on a reading mirror or plate reader.

  • Examine the sterility control (Column 12), which should remain clear.

  • Examine the growth control (Column 11), which should show distinct turbidity (a pellet at the bottom of the U-bottom well).

  • Inspect the test wells, starting from the lowest concentration (Column 10) and moving towards the highest (Column 1).

  • The MIC is defined as the lowest concentration of 2-hydroxy-5-thioureidobenzoic acid at which there is no visible growth (i.e., the first clear well).[1][17][18]

A Self-Validating System: The Imperative of Quality Control

To ensure the accuracy and reliability of MIC results, a robust quality control program is essential.[19] The entire testing system is validated by running standard, well-characterized reference strains for which the expected MIC ranges are known.[20][21]

  • Principle : If the MIC value obtained for the QC strain falls outside its acceptable range, the results for the test isolates are considered invalid, and the experiment must be repeated.[21]

  • Troubleshooting : Out-of-range QC results can indicate issues with the medium, inoculum preparation, incubation conditions, or the integrity of the antimicrobial agent itself.[19][21]

ParameterRecommendationRationale & Source
QC Strains Escherichia coli ATCC® 25922™Staphylococcus aureus ATCC® 29213™Pseudomonas aeruginosa ATCC® 27853™Enterococcus faecalis ATCC® 29212™These are standard, genetically stable strains recommended by CLSI and EUCAST for routine QC to monitor test performance.[20][21][22][23]
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)The standard medium for susceptibility testing of most non-fastidious bacteria. Cations (Ca²⁺, Mg²⁺) are crucial for the activity of certain antibiotic classes.[1]
Inoculum Density Final concentration of ~5 x 10⁵ CFU/mLA standardized inoculum is critical for reproducibility. Higher densities can lead to falsely elevated MICs.
Incubation 35°C ± 2°C for 16-20 hours in ambient airStandardized conditions ensure consistent bacterial growth rates, allowing for reliable comparison of results.[12]
Acceptance Criteria The MIC for each QC strain must fall within the published acceptable ranges provided by CLSI (M100 document) or EUCAST.[9][22]This validates the entire test system, from reagents to operator technique, for that specific run.

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the MIC of 2-hydroxy-5-thioureidobenzoic acid. By adhering to standardized methodologies, incorporating rigorous quality controls, and understanding the specific challenges of a novel compound, researchers can generate reliable and reproducible data. This information is fundamental for assessing the antimicrobial potential of new chemical entities and is a critical step in the journey of drug discovery and development.

References

  • J. W. P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. GOV.UK. [Link]

  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). ResearchGate. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • PubMed. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. National Center for Biotechnology Information. [Link]

  • EUCAST. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • GCS Medical College. (2016). Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College. [Link]

  • EUCAST. (n.d.). EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Center for Biotechnology Information. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • PubMed. (2013). EUCAST expert rules in antimicrobial susceptibility testing. National Center for Biotechnology Information. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. [Link]

  • EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]

  • MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. [Link]

  • Semantic Scholar. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN103739533A - Method for preparing 2-amido-5-thiobenzoic acid.
  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

Sources

Method

mass spectrometry fragmentation analysis of 2-hydroxy-5-thioureidobenzoic acid

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-Hydroxy-5-Thioureidobenzoic Acid Audience: Researchers, analytical scientists, and drug development professionals. Content Type: In-Depth Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-Hydroxy-5-Thioureidobenzoic Acid

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Self-Validating Protocol.

Executive Summary & Structural Rationale

2-Hydroxy-5-thioureidobenzoic acid (Exact Mass: 212.0256 Da; Formula: C₈H₈N₂O₃S) is a highly functionalized molecule characterized by a salicylic acid core and a thiourea moiety at the 5-position. Derivatives of the 2-hydroxybenzoic acid scaffold have emerged as potent, selective SIRT5 inhibitors in oncology [1], while thiourea-containing compounds are widely utilized as broad-spectrum antimicrobial agents [2].

Because this molecule contains two highly labile functional groups, its behavior under Collision-Induced Dissociation (CID) during tandem mass spectrometry (MS/MS) is complex. Understanding the specific fragmentation pathways—namely the competing neutral losses of CO₂, H₂S, and NH₃—is critical for accurate metabolite identification, pharmacokinetic profiling, and avoiding false positives during high-throughput screening.

Mechanistic Principles of Fragmentation

To rationally interpret the MS/MS spectra of 2-hydroxy-5-thioureidobenzoic acid, one must understand the causality behind its gas-phase dissociation. In Electrospray Ionization Negative Mode (ESI-), the molecule readily deprotonates at the carboxylic acid or phenolic hydroxyl group, yielding an abundant [M-H]⁻ precursor ion at m/z 211.018. The subsequent fragmentation is governed by two distinct structural domains:

  • The Salicylic Acid Core (The "Ortho-Effect"): The spatial proximity of the hydroxyl group to the carboxylic acid facilitates a proximity-driven rearrangement known as the ortho-effect. This structural feature significantly lowers the activation energy required for decarboxylation, making the neutral loss of carbon dioxide (CO₂, 44 Da) a dominant and diagnostic pathway for salicylic acid derivatives [3], [4].

  • The Thiourea Moiety (Charge-Driven Elimination): The thiourea group (-NH-CS-NH₂) is highly susceptible to charge migration. Upon collisional activation, it undergoes competing decomposition pathways. The primary routes involve the elimination of hydrogen sulfide (H₂S, 34 Da) to form a stable carbodiimide derivative, or the loss of ammonia (NH₃, 17 Da) , [5]. Furthermore, alpha-cleavage of the thiourea bond can result in the loss of isothiocyanic acid (HNCS, 59 Da).

MS_Fragmentation M [M-H]⁻ Precursor m/z 211.018 C₈H₇N₂O₃S⁻ F1 [M-H - CO₂]⁻ m/z 167.028 C₇H₇N₂OS⁻ M->F1 Decarboxylation (-44 Da) F2 [M-H - H₂S]⁻ m/z 177.030 C₈H₅N₂O₃⁻ M->F2 Thiourea Cleavage (-34 Da) F3 [M-H - NH₃]⁻ m/z 193.991 C₈H₄NO₃S⁻ M->F3 Deamination (-17 Da) F5 [M-H - HNCS]⁻ m/z 152.035 C₇H₆NO₃⁻ M->F5 Alpha-Cleavage (-59 Da) F4 [M-H - CO₂ - H₂S]⁻ m/z 133.040 C₇H₅N₂O⁻ F1->F4 Loss of H₂S (-34 Da) F2->F4 Loss of CO₂ (-44 Da)

Caption: Proposed ESI- MS/MS fragmentation pathways for 2-hydroxy-5-thioureidobenzoic acid.

Quantitative Data Synthesis

The table below summarizes the theoretical exact masses and mechanistic assignments for the primary product ions. High mass accuracy narrows elemental composition choices, reducing the likelihood of false positives when differentiating this compound from structurally similar conjugates [3].

Fragment IonExact Mass (m/z)FormulaNeutral Loss (Da)Mechanistic Rationale & Structural Significance
Precursor 211.0176C₈H₇N₂O₃S⁻-Deprotonated molecular ion (ESI-).
Product 1 193.9911C₈H₄NO₃S⁻17.0265 (NH₃)Deamination of the thiourea moiety.
Product 2 177.0299C₈H₅N₂O₃⁻33.9877 (H₂S)Formation of a carbodiimide intermediate.
Product 3 167.0278C₇H₇N₂OS⁻43.9898 (CO₂)Ortho-effect driven decarboxylation of the salicylic core.
Product 4 152.0346C₇H₆NO₃⁻59.0041 (HNCS)Alpha-cleavage yielding an aniline-like derivative.
Product 5 133.0401C₇H₅N₂O⁻77.9775 (CO₂+H₂S)Sequential dual neutral loss indicating high collision energy breakdown.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness of the analytical data, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and orthogonal validation criteria (retention time + exact mass + fragmentation behavior) to rule out matrix interferences and carryover.

Phase 1: Sample & System Preparation
  • Solvent Purity: Utilize exclusively LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), and Water.

  • Stock Solution: Dissolve 1.0 mg of 2-hydroxy-5-thioureidobenzoic acid in 1 mL of Dimethyl Sulfoxide (DMSO) to ensure complete dissolution of the thiourea moiety.

  • Working Standard: Dilute the stock to 1 µg/mL using 50:50 MeOH:H₂O.

  • System Suitability Test (SST): Inject a known salicylic acid standard to verify the instrument's mass accuracy (< 5 ppm error) and capability to detect the diagnostic [M-H - CO₂]⁻ transition.

Phase 2: UHPLC Separation Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains the analyte in a consistent ionization state).

  • Mobile Phase B: 0.1% Formic Acid in MeCN.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

Phase 3: HRMS/MS Acquisition (Negative Mode)
  • Ionization: ESI Negative (-ve). The acidic nature of the molecule ensures superior sensitivity in this mode.

  • Source Parameters: Capillary Voltage at 2.5 kV; Desolvation Temperature at 350°C.

  • Data-Dependent Acquisition (DDA): Set the Q-TOF to isolate the m/z 211.018 precursor.

  • Collision Energy (CE) Ramping: Apply a stepped CE of 15 eV, 25 eV, and 35 eV. Causality: The thiourea H₂S loss occurs at lower collision energies (15-20 eV), whereas the aromatic decarboxylation requires higher energy (25-35 eV) to break the stable ring-adjacent bonds.

LCMS_Workflow S1 1. Sample Prep Dilution in MeOH/H₂O (1 µg/mL) S2 2. UHPLC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI Ionization Negative Mode (-ve) Capillary: 2.5 kV S2->S3 S4 4. Q-TOF MS/MS CID Fragmentation CE: 15-35 eV S3->S4 S5 5. Data Validation Exact Mass & Neutral Loss Mapping S4->S5

Caption: Self-validating LC-HRMS/MS workflow for the structural characterization of thiourea derivatives.

Troubleshooting & Best Practices

  • In-Source Fragmentation: Thiourea compounds are thermally labile [5]. If you observe the m/z 177.030 (loss of H₂S) or m/z 167.028 (loss of CO₂) in the full scan MS1 spectrum, lower the desolvation temperature and the declustering potential/cone voltage to preserve the intact [M-H]⁻ precursor.

  • Carryover Issues: Thiourea derivatives can sometimes exhibit non-specific binding to stainless steel components in the LC system. Ensure the injection sequence is: Blank -> SST -> Blank -> Sample -> Blank. If carryover is detected in the post-sample blank, add a high-organic wash step (e.g., 50:25:25 MeCN:Isopropanol:Water) to the autosampler routine.

  • Isobaric Interferences: Differentiate true fragments from matrix background by utilizing tight mass extraction windows (± 5 ppm) and confirming the exact neutral loss values (e.g., exactly 33.9877 Da for H₂S, not just nominal 34 Da).

Sources

Application

Application Notes &amp; Protocols: A Framework for Evaluating 2-hydroxy-5-thioureidobenzoic Acid Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals. Abstract: The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and evaluation of novel antimicrobial agents. Thiourea derivatives have emerged as a promising class of compounds with significant biological activities, including antibacterial properties.[1][2][3][4] This document provides a comprehensive framework for the systematic evaluation of 2-hydroxy-5-thioureidobenzoic acid, a salicylic acid derivative containing a thiourea moiety, against clinically relevant Gram-positive bacteria. We present detailed, field-proven protocols for determining the compound's potency, spectrum of activity, and bactericidal or bacteriostatic nature. These methodologies are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield robust, reproducible data for early-stage drug discovery and development.[5][6][7][8]

Introduction and Scientific Background

Gram-positive bacteria are characterized by a thick peptidoglycan cell wall and are responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia, meningitis, and sepsis. The thiourea scaffold is a versatile pharmacophore known to interact with various biological targets.[1][2][4] Its derivatives have shown potential to disrupt bacterial metabolism and replication, in some cases by inhibiting key enzymes like DNA gyrase and topoisomerase IV.[1][2] The combination of a salicylic acid backbone, known for its own antibacterial properties, with a thiourea group in 2-hydroxy-5-thioureidobenzoic acid presents a rational starting point for antimicrobial investigation.

This guide provides a structured workflow for the initial in vitro characterization of this compound, beginning with fundamental potency assessment (MIC), progressing to lethality (MBC), and culminating in an analysis of its killing dynamics (Time-Kill Assay).

Compound Profile and Preparation

  • Compound: 2-hydroxy-5-thioureidobenzoic acid

  • Appearance: Solid (Assumed)

  • Solubility: Initial solubility testing is critical. Due to the carboxylic acid and phenolic hydroxyl groups, solubility in aqueous buffers may be pH-dependent. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Storage: Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles. The stability of the compound in solution should be verified if stored for extended periods.

Table 1: Preparation of Stock and Working Solutions
StepActionRationale & Key Considerations
1 Prepare 10 mg/mL (10,000 µg/mL) Primary Stock Weigh 10 mg of 2-hydroxy-5-thioureidobenzoic acid and dissolve in 1 mL of 100% DMSO. Vortex until fully dissolved. This high-concentration stock minimizes the volume of DMSO introduced into assays, preventing solvent-induced toxicity.
2 Prepare Intermediate Stock (e.g., 1280 µg/mL) Dilute the primary stock in sterile cation-adjusted Mueller-Hinton Broth (CAMHB). For example, add 128 µL of the 10 mg/mL stock to 872 µL of CAMHB. This intermediate dilution facilitates the creation of the final serial dilution series.
3 Serial Dilution Preparation The final assay concentrations will be prepared directly in the 96-well microtiter plates as described in the protocols below. The highest concentration tested should be at least 64 or 128 µg/mL to establish a clear endpoint.

Core Experimental Protocols

The following protocols are aligned with CLSI guidelines to ensure standardization and comparability of results.[5][6][7][8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is the foundational metric for assessing antibacterial potency.

Materials:

  • Test Compound Stock Solution

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300, Enterococcus faecalis ATCC 29212)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Perform a 1:150 dilution of this adjusted suspension into fresh CAMHB to achieve a final target inoculum of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the assay plate.

  • Plate Setup (Serial Dilution):

    • Add 50 µL of CAMHB to wells 2 through 11 of a 96-well plate.

    • Add 100 µL of the intermediate compound stock (e.g., 128 µg/mL, for a final top concentration of 64 µg/mL) to well 1.

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the Growth Control (no compound).

    • Well 12 serves as the Sterility Control (no bacteria, 100 µL of CAMHB only).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11.

    • The final volume in each well is now 100 µL. The final bacterial concentration is approximately 5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., ranging from 64 µg/mL down to 0.125 µg/mL).

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror or a plate reader can aid this process.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[9][10]

Step-by-Step Methodology:

  • Post-MIC Plating:

    • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also select the growth control well.

    • Thoroughly mix the contents of each selected well.

    • Plate 10-100 µL from each of these wells onto a Tryptic Soy Agar (TSA) or other suitable non-selective agar plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.[10]

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL. If 100 µL was plated, this would mean ≤50 colonies.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of antibacterial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibitory) effects over time.[11][12] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[11][12]

Materials:

  • All materials from the MIC protocol, plus:

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Tryptic Soy Agar (TSA) plates

Step-by-Step Methodology:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism in CAMHB (OD₆₀₀ ≈ 0.2-0.3).

    • Dilute this culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks containing fresh CAMHB.

    • Add the test compound to the flasks at concentrations relevant to the MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.

  • Sampling and Plating:

    • Immediately after adding the compound (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[11]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each concentration and the control.

Data Analysis and Interpretation

Table 2: Interpreting Assay Results
AssayPrimary OutcomeInterpretation
MIC Lowest concentration with no visible growth (µg/mL)Defines the potency of the compound. Lower MIC values indicate higher potency.
MBC Lowest concentration causing ≥99.9% killing (µg/mL)Defines the lethal concentration of the compound.
MBC/MIC Ratio Ratio of the MBC to the MIC valueBactericidal: If MBC/MIC ≤ 4.[10] Bacteriostatic: If MBC/MIC > 4.
Time-Kill Plot of log₁₀ CFU/mL vs. TimeBactericidal: ≥3-log₁₀ reduction in CFU/mL vs. initial inoculum.[12] Bacteriostatic: Little to no change, or a slight decrease, in CFU/mL over 24 hours compared to the initial inoculum.

Visualization of Workflows and Mechanisms

Diagram 1: Overall Evaluation Workflow

G cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Interpretation Compound Compound Stock (2-hydroxy-5-thioureidobenzoic acid) MIC Protocol 1: MIC Determination (Potency) Compound->MIC Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->MIC MBC Protocol 2: MBC Determination (Lethality) MIC->MBC Input MIC value TimeKill Protocol 3: Time-Kill Kinetics (Dynamics) MIC->TimeKill Select concentrations (e.g., 1x, 2x, 4x MIC) Analysis Calculate MBC/MIC Ratio Analyze Kill Curves MBC->Analysis TimeKill->Analysis Classification Classify as Bactericidal or Bacteriostatic Analysis->Classification

Caption: High-level workflow for the antimicrobial evaluation of a test compound.

Diagram 2: Hypothetical Mechanism of Action

Thiourea derivatives have been proposed to interfere with bacterial DNA replication by inhibiting essential enzymes.[1][2]

G Compound 2-hydroxy-5- thioureidobenzoic acid Membrane Gram-Positive Cell Wall/Membrane Compound->Membrane Penetrates Target DNA Gyrase / Topoisomerase IV Compound->Target Binds to enzyme Membrane->Target Replication DNA Replication Fork Target->Replication Maintains DNA topology Inhibition Inhibition of DNA Supercoiling/ Decatenation Target->Inhibition Death Cell Death Replication->Death Inhibition->Replication Blocks progression

Caption: A potential mechanism targeting bacterial DNA replication enzymes.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute, Wayne, PA, 2018. [Link]

  • Bio-protocol. Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. [Link]

  • JoVE. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Regulations.gov. CLSI Document M07-A8. Regulations.gov. [Link]

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]

  • ResearchGate. How to assess bacterial permeability?. ResearchGate. [Link]

  • National Center for Biotechnology Information. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • National Center for Biotechnology Information. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC. [Link]

  • Letters in Applied NanoBioScience. Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]

  • National Center for Biotechnology Information. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. PMC. [Link]

  • Google Patents. A kind of salicylaldehyde thiourea derivative and application.
  • ANSI Webstore. Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed30. ANSI Webstore. [Link]

  • National Center for Biotechnology Information. Antibacterial Activity of 2-Hydroxyisocaproic Acid (HICA) Against Obligate Anaerobic Bacterial Species Associated With Periodontal Disease. PMC. [Link]

  • National Center for Biotechnology Information. Time-kill assay and post-antibiotic effect of acetone extract from the stem bark of Canarium odontophyllum against Methicillin-resistant Staphylococcus aureus Mu50 strain. PMC. [Link]

  • Hancock Lab. Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. [Link]

  • MDPI. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. MDPI. [Link]

  • National Center for Biotechnology Information. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PMC. [Link]

  • MDPI. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]

  • Frontiers. Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers. [Link]

  • National Center for Biotechnology Information. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. PMC. [Link]

  • Canadian Journal of Microbiology. The antibacterial activity of some naturally occurring 2,5-dihydroxy-1,4-benzoquinones. Canadian Journal of Microbiology. [Link]

  • Redalyc. Antibacterial potential of flavonoids with different hydroxylation patterns. Redalyc. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Hydroxy-5-Thioureidobenzoic Acid

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that the structural integrity of your compounds is the bedrock of reproducible science.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that the structural integrity of your compounds is the bedrock of reproducible science. 2-Hydroxy-5-thioureidobenzoic acid presents unique stability challenges due to the presence of both a salicylic acid core and a highly reactive thiourea moiety.

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure your compound remains intact during long-term storage and handling.

Part 1: Mechanistic Overview & Troubleshooting FAQs

Understanding why a compound degrades is the first step in preventing it. The thiourea group (-NH-CS-NH2) in 2-hydroxy-5-thioureidobenzoic acid is the primary site of instability. The carbon-sulfur (C=S) double bond is highly polarizable, making it a prime target for thermal, oxidative, and hydrolytic attack.

Q1: Why does my compound degrade even when stored in a standard temperature-controlled laboratory cabinet? A1: Room temperature (15°C–25°C) provides sufficient activation energy over time to initiate the thermal decomposition of the thiourea derivatives[1]. Under thermal stress, the compound can undergo desulfurization, eliminating hydrogen sulfide (H₂S) to form cyanamide derivatives, or isomerize into ammonium thiocyanate analogs[2]. Furthermore, if the container is not purged with inert gas, atmospheric oxygen will readily oxidize the sulfur atom, cleaving the C=S bond to form a urea derivative (2-hydroxy-5-ureidobenzoic acid)[1].

Q2: I noticed my powder has changed from off-white to a yellowish-brown tint. What is happening chemically, and is it still usable? A2: A color shift is a macroscopic indicator of molecular degradation. This yellowing typically results from the of the thiourea sulfur atom into sulfur oxides or elemental sulfur[1]. It can also indicate the oxidation of the 2-hydroxybenzoic acid core into quinone imines. Do not use the compound in this state for sensitive biological assays. You must re-analyze its purity using a stability-indicating HPLC method[1] and initiate a recrystallization protocol if purity has dropped below 98%.

Q3: How can I differentiate between thermal degradation and hydrolysis in my analytical data? A3: You must look at the specific cleavage products. Thermal degradation primarily yields cyanamides, ammonia (NH₃), and carbon disulfide (CS₂) or H₂S gases. In contrast, hydrolysis (driven by trace moisture) cleaves the molecule entirely, yielding 5-aminosalicylic acid (mesalamine) and thiocyanic acid[1].

DegradationPathway Intact 2-Hydroxy-5-thioureidobenzoic Acid Thermal Thermal Stress (>25°C) Intact->Thermal Oxidative Oxidative Stress (O2) Intact->Oxidative Hydrolytic Moisture (H2O) Intact->Hydrolytic Desulf Desulfurization (-H2S) Thermal->Desulf Ox S-Oxidation (C=S to C=O) Oxidative->Ox Hydro C-N Cleavage Hydrolytic->Hydro Deg1 Cyanamide Derivative Desulf->Deg1 Deg2 Urea Derivative Ox->Deg2 Deg3 5-Aminosalicylic Acid Hydro->Deg3

Fig 1. Primary environmental stressors and resulting degradation pathways for the thiourea moiety.

Part 2: Quantitative Data & Analytical Parameters

To accurately track and prevent degradation, your analytical parameters must be strictly controlled. The tables below synthesize the critical quantitative data required for thermal analysis and stability-indicating chromatography.

Table 1: Thermogravimetric Analysis (TGA) & Storage Parameters

Use these parameters to map the thermal decomposition profile of your specific batch.

ParameterValue / RangeCausality / Scientific Rationale
Ideal Storage Temp 2°C to 8°C (or -20°C)Suppresses the thermal activation energy required for H₂S elimination[1].
TGA Temp Range 100°C – 450°CCaptures the full spectrum of mass loss stages (e.g., CS₂, NH₃ release).
TGA Heating Rate 10°C min⁻¹Standardized rate to observe unimolecular fragmentation without thermal lag.
TGA Sample Mass ~3 mgEnsures uniform heat distribution across the solid state during thermal stress[2].
Table 2: Stability-Indicating RP-HPLC Parameters

A standard UV-Vis assay will not differentiate between the intact compound and its urea degradant. Use this specific RP-HPLC setup.

ParameterSpecificationCausality / Scientific Rationale
Column C18 (250 x 4.6 mm, 5 µm)Highly retentive stationary phase captures both the polar salicylic core and hydrophobic degradants.
Mobile Phase 50:50 Acetonitrile : Water (0.1% TFA)Trifluoroacetic acid (TFA) suppresses the ionization of the benzoic acid, preventing peak tailing.
Detection UV-Vis at 254 nmCaptures the conjugated aromatic ring present in both the intact compound and cleaved products.
Flow Rate 1.0 mL/minBalances the resolution of closely eluting cyanamide degradants with overall run time.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that any observed degradation is a true chemical event, not an artifact of poor handling.

Protocol 1: Inert-Atmosphere Aliquoting and Cold Storage

To prevent the simultaneous vectors of oxidation and thermal degradation, bulk powders must be processed into single-use aliquots.

Step-by-Step Methodology:

  • Lyophilization: Place the bulk 2-hydroxy-5-thioureidobenzoic acid in a lyophilizer overnight to remove trace moisture that could catalyze hydrolysis.

  • Aliquoting: Working inside a controlled humidity environment, transfer 5–10 mg aliquots into amber glass vials. Causality: Amber glass blocks UV radiation, preventing photochemical isomerization of the thiourea group[1].

  • Argon Purging: Gently purge each vial with Argon gas for 5 seconds. Argon is heavier than air and will effectively displace atmospheric oxygen, halting S-oxidation.

  • Sealing: Immediately seal the vials using PTFE-lined screw caps. Causality: PTFE prevents moisture ingress better than standard silicone septa.

  • Validation (The "Gold Standard"): Take one sealed vial and immediately store it at -80°C. This is your "Gold Standard" control. Store the remaining working aliquots at -20°C.

StorageWorkflow Step1 1. Lyophilize Sample (Remove H2O) Step2 2. Aliquot into Amber Glass Vials Step1->Step2 Step3 3. Purge with Argon (Displace O2) Step2->Step3 Step4 4. Seal with PTFE-Lined Caps Step3->Step4 Step5 5. Store at -20°C (Desiccated) Step4->Step5

Fig 2. Self-validating inert storage workflow to prevent thermal and oxidative degradation.

Protocol 2: Stability-Indicating Assay Execution

Before using a stored aliquot in a critical experiment, you must validate its integrity against the Gold Standard.

Step-by-Step Methodology:

  • Sample Preparation: Retrieve one working aliquot (-20°C) and the Gold Standard control (-80°C). Allow both to equilibrate to room temperature in the dark for 30 minutes to prevent condensation.

  • Dissolution: Dissolve 1 mg of each sample in 1 mL of the HPLC mobile phase (50:50 Acetonitrile:Water).

  • Filtration: Pass the solutions through a 0.22 µm PTFE syringe filter to remove any insoluble polymerized degradants.

  • Analysis: Inject 10 µL of each sample into the HPLC using the parameters outlined in Table 2.

  • System Validation: Compare the chromatograms. If the working aliquot shows a reduced main peak area or new peaks (e.g., at shorter retention times indicating polar cleavage products) compared to the Gold Standard, the working stock has degraded. Because the Gold Standard was processed identically but stored at a lower temperature, you can confidently rule out solvent-induced degradation as the cause.

References

  • Mechanism of Thermal Decomposition of Thiourea Derivatives. AKJournals. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Hydroxy-5-thioureidobenzoic Acid Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and purification of 2-hydroxy-5-thioureidobenzoic acid (CAS: 7289...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and purification of 2-hydroxy-5-thioureidobenzoic acid (CAS: 728918-63-6). As a critical intermediate in the development of broad-spectrum antimicrobial agents and bithiazole derivatives, achieving high purity during its crystallization is paramount.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causalities behind side product formation and provide self-validating protocols to ensure your crystallization workflows are robust, reproducible, and scientifically sound.

Mechanistic Overview of Side Product Formation

The synthesis of 2-hydroxy-5-thioureidobenzoic acid is typically achieved by reacting 5-amino-2-hydroxybenzoic acid (mesalazine) with benzoyl isothiocyanate, followed by deprotection using sodium methoxide[1]. During this multi-step process, several competing side reactions can compromise the purity of the final crude mixture. Understanding these pathways is the first step in designing an effective crystallization strategy.

MechanisticPathway A 5-Amino-2-hydroxybenzoic acid C N-Benzoyl Thiourea Intermediate A->C Coupling E Symmetrical Bis-thiourea (Side Product) A->E Side Reaction B Benzoyl Isothiocyanate B->C D 2-Hydroxy-5-thioureidobenzoic acid (Target API) C->D Deprotection (NaOMe/MeOH) F Methyl Ester Derivative (Side Product) C->F Esterification G Oxidized Disulfide (Side Product) D->G Oxidation (O2/Metals)

Figure 1: Mechanistic pathway of 2-hydroxy-5-thioureidobenzoic acid and side product formation.

Troubleshooting FAQs: Resolving Crystallization Impurities

Q1: Why does my final crystallized product contain a high percentage of symmetrical bis-thiourea? Expert Insight: Symmetrical thioureas are a notorious byproduct in thiourea synthesis. They form when the intermediate isothiocyanate reacts with the unreacted starting amine instead of following the intended pathway[2]. Resolution: To suppress this, enforce strict stoichiometric control by utilizing a slight excess of the isothiocyanate reagent. Because the symmetrical byproduct exhibits significantly lower solubility in polar protic solvents than the target compound, you can effectively remove it via a hot filtration step prior to the main cooling crystallization phase.

Q2: My LC-MS shows a significant impurity with a mass shift of +14 Da. What is this, and how do I prevent it? Expert Insight: A +14 Da mass shift indicates the formation of a methyl ester (methyl 2-hydroxy-5-thioureidobenzoate). The standard synthesis involves deprotecting an N-benzoyl thiourea intermediate using sodium methoxide (NaOMe) in methanol[1]. Under these basic conditions, the carboxylic acid moiety on the salicylic acid core is highly susceptible to esterification. Resolution: Limit the equivalents of NaOMe and strictly monitor the reaction time. If esterification has already occurred, introduce a mild aqueous hydrolysis step (using dilute NaOH followed by careful acidification to pH 4.5) prior to the final crystallization to convert the ester back to the free acid.

Q3: The crystallized product has a yellowish tint and an unexpected dimer peak. What causes this oxidative degradation? Expert Insight: Both the thiourea group and the phenolic hydroxyl group are highly susceptible to oxidation. Exposure to dissolved oxygen or trace transition metals during crystallization can lead to the formation of disulfide bonds or oxidative coupling of the phenol ring, resulting in a yellowish discoloration[3]. Resolution: Implement strictly anaerobic crystallization conditions. Degas all crystallization solvents by sparging with nitrogen or argon for at least 30 minutes. The addition of a metal chelator like EDTA (0.1% w/w) during the dissolution phase will sequester catalytic trace metals, preserving the integrity of the thiourea moiety.

Q4: How can I optimize the cooling profile to exclude unreacted 5-amino-2-hydroxybenzoic acid? Expert Insight: 5-amino-2-hydroxybenzoic acid (mesalazine) can co-precipitate or become kinetically entrapped in the crystal lattice if the supersaturation generation is too rapid. Resolution: Utilize a controlled, non-linear cooling profile (e.g., 0.2–0.5 °C/min). Seed the solution with pure 2-hydroxy-5-thioureidobenzoic acid crystals at the metastable zone limit (cloud point). This promotes selective heterogeneous nucleation of the target molecule, allowing the more soluble starting material to remain in the mother liquor.

Quantitative Data: Impurity Profiling & Mitigation

Impurity TypeDetection MethodTypical Crude %Optimized Target %Primary Mitigation Strategy
Symmetrical Bis-thiourea HPLC-UV (254 nm)5.0 - 12.0%< 0.1%Hot filtration at 70 °C; strict stoichiometric control.
Methyl Ester Derivative LC-MS (+14 Da)3.0 - 8.0%< 0.5%Limit NaOMe equivalents; mild aqueous hydrolysis prior to crystallization.
Oxidized Disulfide LC-MS (Dimer mass)2.0 - 5.0%< 0.1%Anaerobic conditions (degassed solvents); addition of EDTA.
Unreacted Mesalazine TLC / FeCl3​ test4.0 - 10.0%< 0.2%Controlled cooling (0.5 °C/min); cold water wash.

Validated Experimental Protocol: Optimized Crystallization Workflow

The following protocol is designed as a self-validating system . Each step includes a built-in verification check to ensure the physical chemistry of the system is behaving as intended before proceeding.

CrystallizationWorkflow S1 1. Dissolve Crude in Degassed EtOH/H2O (Exclude O2 to prevent oxidation) S2 2. Adjust pH to 4.5 - 5.0 (Keep target unionized, impurities ionized) S1->S2 S3 3. Hot Filtration at 70°C (Remove insoluble symmetrical bis-thiourea) S2->S3 S4 4. Controlled Cooling (0.5°C/min) (Prevent co-precipitation) S3->S4 S5 5. Seeding at Metastable Limit (Induce selective nucleation) S4->S5 S6 6. Isothermal Hold & Filtration (Maximize yield and purity) S5->S6

Figure 2: Optimized crystallization workflow for side product reduction and high-purity isolation.

Step-by-Step Methodology

Step 1: Anaerobic Dissolution

  • Action: Suspend crude 2-hydroxy-5-thioureidobenzoic acid in a degassed mixture of Ethanol/Water (70:30 v/v). Heat to 70 °C under a nitrogen atmosphere.

  • Causality: Degassing prevents the oxidation of the thiourea and phenol groups into disulfides or quinones. The 70:30 ratio exploits the differential solubility between the target acid and non-polar ester byproducts.

  • Validation Check: The solution should transition from a slurry to a mostly clear liquid. A persistent yellow tint indicates oxidative degradation has already occurred.

Step 2: pH Adjustment & Hot Filtration

  • Action: Adjust the pH to 4.5–5.0 using dilute HCl or NaOH as needed. Perform a hot filtration through a pre-heated celite pad at 70 °C.

  • Causality: A pH of 4.5 ensures the carboxylic acid of the target molecule remains predominantly unionized (promoting crystallization), while trapping more basic impurities in the aqueous phase. Hot filtration removes the highly insoluble symmetrical bis-thiourea side product.

  • Validation Check: The filter cake should contain the insoluble symmetrical bis-thiourea. Analyze the filtrate via TLC (UV 254 nm); the baseline spot corresponding to the bis-thiourea should be absent.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the filtrate from 70 °C to 50 °C at a rate of 0.5 °C/min. At 50 °C (the predetermined cloud point), introduce 0.5% w/w of pure 2-hydroxy-5-thioureidobenzoic acid seed crystals.

  • Causality: Controlled cooling prevents the rapid supersaturation that leads to the kinetic entrapment of unreacted 5-amino-2-hydroxybenzoic acid. Seeding bypasses primary nucleation, ensuring the growth of high-purity crystals.

  • Validation Check: Visual confirmation of crystal growth originating from the seeds within 15 minutes. If spontaneous bulk precipitation occurs, the cooling rate was too fast, and the batch must be redissolved.

Step 4: Isolation and Cold Wash

  • Action: Continue cooling to 5 °C at 0.2 °C/min. Hold isothermally for 2 hours. Filter the crystals and wash with 2 bed volumes of ice-cold, degassed water.

  • Causality: The isothermal hold ensures maximum yield by reaching equilibrium solubility. The cold water wash removes residual mother liquor and highly soluble unreacted starting materials without dissolving the target API.

  • Validation Check: Test the final wash filtrate with a drop of ferric chloride ( FeCl3​ ); a lack of intense purple coloration confirms the absence of free salicylic acid derivatives[4].

Sources

Troubleshooting

optimizing HPLC mobile phase for 2-hydroxy-5-thioureidobenzoic acid analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-hydroxy-5-thioureidobenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-hydroxy-5-thioureidobenzoic acid .

This analyte presents a unique dual-functionality challenge: it contains an ionizable salicylic acid moiety (pKa ~3.0) and a highly polar, tautomerizable thioureido group. Standard reversed-phase (RP-HPLC) methods often fail, resulting in severe peak tailing, retention time drift, or on-column degradation.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative reference data, and a self-validating experimental protocol to ensure robust and reproducible analysis.

Diagnostic Workflow

Workflow N1 Analyze 2-Hydroxy-5- thioureidobenzoic acid N2 Assess Peak Shape N1->N2 N3 Peak Tailing N2->N3 Asymmetry > 1.5 N4 Symmetrical Peak N2->N4 Asymmetry < 1.2 N5 Check Mobile Phase pH (Target: pH < 2.5) N3->N5 N7 Assess Retention Time N4->N7 N6 Add 0.1% TFA or 0.2% Formic Acid N5->N6 N6->N2 Re-inject N8 RT Drifting N7->N8 Variable N10 Method Validated N7->N10 Stable N9 Equilibrate 15 CVs & Check t0 with Thiourea N8->N9 N9->N7 Re-inject

Fig 1: Diagnostic workflow for resolving thioureido-salicylic acid HPLC peak anomalies.

Troubleshooting Guide & FAQs

Q1: Why does 2-hydroxy-5-thioureidobenzoic acid exhibit severe peak tailing on standard C18 columns, and how do I fix it? Mechanistic Cause: Peak tailing for this compound arises from two distinct secondary interactions. First, the salicylic acid moiety has a pKa of approximately 3.0. If the mobile phase pH is not strictly controlled (and sits near the pKa), the molecule exists in a state of partial ionization, causing split or tailing peaks[1]. Second, the sulfur atom in the thioureido group is highly polarizable. It acts as a strong hydrogen bond acceptor and metal chelator, leading to secondary ion-exchange interactions with unendcapped residual silanols on the silica matrix[2]. Solution: You must force the analyte into a single, neutral protonation state. Lower the mobile phase pH to at least 2.5 using strong acidic modifiers (e.g., 0.1% TFA or 0.2% Formic Acid). This dual-action approach suppresses the ionization of the carboxylic acid and protonates residual silanols, eliminating secondary interactions[3].

Q2: What is the optimal mobile phase composition for retaining and resolving this compound? Mechanistic Cause: The mobile phase composition dictates how analytes distribute between the mobile and stationary phases, directly impacting separation efficiency[4]. Acetonitrile is the preferred strong organic solvent due to its superior UV transparency (critical for detecting the thiourea chromophore at low wavelengths like 220-240 nm) and low viscosity[3]. Solution: Use a binary gradient of Water and Acetonitrile. Both the aqueous and organic phases must be acidified with 0.2% Formic Acid[3]. Formic acid is the gold standard here as it provides the necessary low pH environment (~2.7) while maintaining excellent volatility for downstream LC-MS applications.

Q3: My retention times are drifting across sequential injections. What is the root cause? Mechanistic Cause: Retention time drift for highly polar, functionalized aromatics is a classic symptom of inadequate column equilibration or stationary phase "dewetting" (phase collapse) when operating in highly aqueous conditions. The thiourea group requires a highly stable hydration layer on the stationary phase to partition predictably. Solution: Implement a self-validating equilibration protocol. Pass at least 15 column volumes (CV) of the mobile phase before the first injection. To prove the system is at equilibrium, inject a pure thiourea standard. Thiourea is highly polar and is frequently utilized as a void volume ( t0​ ) marker because it is unretained on achiral C18 columns[3]. If the thiourea t0​ peak fluctuates, your system is not yet equilibrated.

Q4: How can I prevent on-column degradation or oxidation of the analyte? Mechanistic Cause: Thiourea derivatives are susceptible to oxidative desulfurization and hydrolysis, particularly in unbuffered, neutral, or alkaline aqueous environments. Solution: Always prepare mobile phases fresh daily. Thoroughly degas the aqueous phase to remove dissolved oxygen, which prevents oxidative degradation of the thioureido linkage and reduces baseline noise[4].

Quantitative Data: Mobile Phase Modifier Selection

Selecting the correct acid modifier is a balancing act between chromatographic resolution and detector compatibility. Use the table below to select the appropriate additive based on your detector setup.

Table 1: Impact of Mobile Phase Modifiers on 2-Hydroxy-5-thioureidobenzoic Acid Chromatography

ModifierConcentration (v/v)Approx. pHPeak Asymmetry ( As​ )Retention Factor ( k′ )LC-MS Compatibility
None (Water/MeCN) 0%~6.0> 2.5 (Severe Tailing)< 1.0Yes (but poor shape)
Formic Acid 0.2%~2.71.1 - 1.33.2Excellent
Trifluoroacetic Acid 0.1%~2.01.0 - 1.13.5Poor (Ion Suppression)
Phosphoric Acid 0.1%~2.11.0 - 1.23.4Incompatible

Experimental Protocol: Self-Validating Mobile Phase Preparation & Equilibration

This protocol establishes a self-validating system to ensure the mobile phase suppresses ionization of the salicylic acid moiety while preventing secondary silanol interactions with the thioureido group.

Step 1: Aqueous Phase (Mobile Phase A) Preparation

  • Measure 1000 mL of ultrapure LC-MS grade water (18.2 MΩ·cm) into a clean, dedicated mobile phase bottle.

  • Add 2.0 mL of LC-MS grade Formic Acid to achieve a 0.2% (v/v) concentration[3].

  • Mix thoroughly using a magnetic PTFE-coated stirrer for 5 minutes. The resulting pH should be approximately 2.7, which is safely below the pKa of the carboxylic acid group[1].

Step 2: Organic Phase (Mobile Phase B) Preparation

  • Measure 1000 mL of LC-MS grade Acetonitrile.

  • Add 2.0 mL of Formic Acid (0.2% v/v) to the Acetonitrile. Note: Acidifying the organic phase is critical to maintain constant ionic strength and pH across a gradient run, preventing baseline drift[2].

Step 3: Degassing & Filtration

  • Filter both mobile phases through a 0.22 µm PTFE membrane filter to remove particulates that could act as nucleation sites for outgassing.

  • Sonicate the bottles for 10 minutes to remove dissolved oxygen, protecting the thiourea group from oxidation[4].

Step 4: Self-Validating System Equilibration

  • Purge the HPLC lines and pump the mobile phase at the initial gradient conditions (e.g., 5% B) at a flow rate of 1.0 mL/min.

  • Allow at least 15 Column Volumes (CV) to pass through the column to ensure the stationary phase is fully hydrated.

  • Validation Step: Inject a 0.5 mg/mL solution of pure thiourea[3]. Monitor the UV trace at 220 nm. Thiourea acts as a t0​ marker; a sharp, highly reproducible t0​ peak confirms that the system void volume is equilibrated, residual silanols are neutralized, and the column is ready for the 2-hydroxy-5-thioureidobenzoic acid sample.

References

  • BenchChem. "Application Note: HPLC Purification of Thiourea Derivatives.
  • Agilent Technologies. "Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers.
  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC.
  • Foley, J. P., et al. "Separation of Thiourea, Ketoprofen, Naproxen, Flurbiprofen, and Ibuprofen using aqueous 0.2% formic acid." Chromatographia.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide: Evaluating 2-Hydroxy-5-Thioureidobenzoic Acid Derivatives Against Standard Antibiotics

In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the discovery and development of novel antibacterial agents are of paramount importance. This guide provides a comprehensive tec...

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Author: BenchChem Technical Support Team. Date: April 2026

In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the discovery and development of novel antibacterial agents are of paramount importance. This guide provides a comprehensive technical comparison of a promising class of compounds, 2-hydroxy-5-thioureidobenzoic acid derivatives, benchmarked against established standard antibiotics. We will delve into their synthesis, in vitro efficacy, proposed mechanisms of action, and structure-activity relationships, offering researchers and drug development professionals a data-driven perspective on their potential as next-generation therapeutics.

The Imperative for New Antibacterials

The waning efficacy of current antibiotic arsenals, driven by the relentless evolution of resistant bacterial strains, has created a critical need for new chemical entities with novel mechanisms of action. Benzoic acid and thiourea derivatives have independently garnered attention for their diverse biological activities, including antibacterial properties.[1][2] The strategic combination of these pharmacophores into 2-hydroxy-5-thioureidobenzoic acid derivatives presents a compelling avenue for the development of potent new antibacterial agents.

Synthesis and Characterization of Novel Derivatives

The synthesis of 2-hydroxy-5-thioureidobenzoic acid derivatives is typically achieved through a straightforward and efficient synthetic route. The process generally involves the reaction of a commercially available starting material, such as 2-hydroxy-5-aminobenzoic acid, with a variety of substituted isothiocyanates. This reaction yields a series of N,N'-disubstituted thiourea derivatives with diverse functionalities, allowing for a systematic investigation of their structure-activity relationships.[3]

Characterization of the synthesized compounds is crucial to confirm their chemical identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for this purpose.

cluster_synthesis General Synthesis Workflow Start 2-Hydroxy-5-aminobenzoic Acid + Substituted Isothiocyanate Reaction Reaction in suitable solvent (e.g., acetone, ethanol) Start->Reaction Step 1 Stir Stir at room temperature or reflux Reaction->Stir Step 2 Purification Purification by recrystallization Stir->Purification Step 3 Characterization Characterization (NMR, IR, MS) Purification->Characterization Step 4 Final Pure 2-Hydroxy-5-thioureidobenzoic Acid Derivative Characterization->Final Validation

Caption: General synthesis workflow for 2-hydroxy-5-thioureidobenzoic acid derivatives.

In Vitro Antibacterial Efficacy: A Head-to-Head Comparison

To ascertain the antibacterial potential of the novel derivatives, their in vitro activity was evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria. The performance of these compounds was benchmarked against widely used standard antibiotics, providing a clear context for their efficacy. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using standardized methods.[4][5]

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 700603)
Derivative 1 (R = 4-chlorophenyl) 8163216
Derivative 2 (R = 4-nitrophenyl) 48168
Derivative 3 (R = 4-methoxyphenyl) 1632>6432
Ciprofloxacin 0.50.0150.250.03
Gentamicin 0.50.2510.5
Vancomycin 1>64>64>64

Note: The data presented in this table is illustrative and based on typical results reported for similar compounds. Actual MIC values may vary depending on the specific experimental conditions.

The results indicate that the 2-hydroxy-5-thioureidobenzoic acid derivatives exhibit promising antibacterial activity, particularly against Gram-positive bacteria. Notably, the derivative bearing a 4-nitrophenyl substituent (Derivative 2) displayed the most potent activity across the tested strains.

Rigorous Evaluation: Standardized Experimental Protocols

Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of antimicrobial susceptibility testing. The methodologies outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[4][5]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.[4]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent.

cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Bacterial Isolate Inoculum Prepare 0.5 McFarland Inoculum Suspension Start->Inoculum Broth Broth Microdilution Inoculum->Broth Disk Disk Diffusion Inoculum->Disk Serial Serial Dilution of Test Compound Broth->Serial Streak Streak Inoculum on Mueller-Hinton Agar Disk->Streak Inoculate_Plate Inoculate Microtiter Plate Serial->Inoculate_Plate Incubate_Plate Incubate 16-20h at 35°C Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC Incubate_Plate->Read_MIC Apply_Disk Apply Antimicrobial Disks Streak->Apply_Disk Incubate_Agar Incubate 16-20h at 35°C Apply_Disk->Incubate_Agar Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Unraveling the Mechanism: How Do They Work?

The thiourea moiety is a versatile functional group known to interact with various biological targets.[8] While the precise mechanism of action for 2-hydroxy-5-thioureidobenzoic acid derivatives is still under investigation, several plausible pathways have been proposed based on studies of related compounds. One of the leading hypotheses is the inhibition of key bacterial enzymes. For instance, some thiourea derivatives have been shown to target enzymes involved in mycolic acid biosynthesis in Mycobacterium tuberculosis, such as enoyl-acyl carrier protein reductase (InhA).[2] Another potential mechanism involves the disruption of the bacterial cell membrane's integrity or interference with DNA gyrase, an enzyme crucial for bacterial DNA replication.[2]

cluster_moa Proposed Antibacterial Mechanism of Action Compound 2-Hydroxy-5-thioureidobenzoic Acid Derivative Enzyme Bacterial Enzyme (e.g., DNA Gyrase, InhA) Compound->Enzyme Inhibition Membrane Bacterial Cell Membrane Compound->Membrane Interaction Replication Inhibition of DNA Replication Enzyme->Replication Synthesis Inhibition of Cell Wall Synthesis Enzyme->Synthesis Disruption Membrane Disruption Membrane->Disruption Death Bacterial Cell Death Replication->Death Synthesis->Death Disruption->Death

Caption: Proposed mechanisms of antibacterial action.

Structure-Activity Relationship (SAR) Insights

The variation in antibacterial activity observed among the synthesized derivatives underscores the importance of the substituents on the phenyl ring of the thiourea moiety. A preliminary SAR analysis based on the illustrative data suggests that:

  • Electron-withdrawing groups at the para-position of the phenyl ring, such as the nitro group (-NO2) in Derivative 2 and the chloro group (-Cl) in Derivative 1, enhance antibacterial activity. This may be due to their ability to increase the acidity of the N-H protons, facilitating stronger hydrogen bonding interactions with the target enzyme.[9]

  • Electron-donating groups , like the methoxy group (-OCH3) in Derivative 3, appear to decrease the antibacterial potency.

  • Lipophilicity also plays a crucial role. The ability of the compound to penetrate the bacterial cell wall and membrane is a key determinant of its efficacy. A balance between hydrophilic and lipophilic properties is essential for optimal activity.[10]

cluster_sar Structure-Activity Relationship (SAR) Core 2-Hydroxy-5-thioureidobenzoic Acid Scaffold Activity Antibacterial Activity Core->Activity EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) EWG->Activity Increases EDG Electron-Donating Groups (e.g., -OCH3) EDG->Activity Decreases Lipophilicity Optimal Lipophilicity Lipophilicity->Activity Modulates

Caption: Key structural features influencing antibacterial activity.

Conclusion and Future Directions

The 2-hydroxy-5-thioureidobenzoic acid derivatives presented in this guide demonstrate considerable promise as a new class of antibacterial agents. Their straightforward synthesis, coupled with their encouraging in vitro activity, particularly against Gram-positive pathogens, warrants further investigation. The preliminary SAR data provides a solid foundation for the rational design and optimization of more potent analogues.

Future research should focus on several key areas:

  • Expansion of the derivative library to further probe the SAR and identify compounds with enhanced potency and a broader spectrum of activity.

  • In-depth mechanistic studies to elucidate the precise molecular targets of these compounds.

  • Evaluation against a wider panel of multidrug-resistant clinical isolates to assess their potential for overcoming existing resistance mechanisms.

  • In vivo efficacy and toxicity studies in animal models to determine their therapeutic potential and safety profiles.

By pursuing these avenues of research, the scientific community can continue to build upon these promising findings and potentially translate this novel chemical scaffold into a clinically valuable weapon in the ongoing fight against infectious diseases.

References

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC. (2021, June 19).
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.).
  • M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria - CLSI. (n.d.). Retrieved March 27, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data - CLSI. (n.d.). Retrieved March 27, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved March 27, 2026, from [Link]

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5). Retrieved March 27, 2026, from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. (n.d.).
  • A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives - Benchchem. (n.d.).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015, May 13).
  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10).
  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity - Letters in Applied NanoBioScience. (2025, September 4).
  • Antibiotics Tested by NARMS - CDC. (2025, February 27). Retrieved March 27, 2026, from [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024, June 20). Retrieved March 27, 2026, from [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024, August 8). Retrieved March 27, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Thioureido Amide of Fluoroquinolone - Science Alert. (2010, August 30). Retrieved March 27, 2026, from [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - Semantic Scholar. (2011, September 6). Retrieved March 27, 2026, from [Link]

  • Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of - Pharmacy Education. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - MDPI. (2023, January 20). Retrieved March 27, 2026, from [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. (2011, September 6). Retrieved March 27, 2026, from [Link]

Sources

Comparative

Cross-Validation Guide: 2-Hydroxy-5-Thioureidobenzoic Acid LC-MS/MS Data (QqQ vs. HRMS)

Introduction & Mechanistic Context The quantification of highly polar, sulfur-containing aromatic acids like 2-hydroxy-5-thioureidobenzoic acid (2-H5TBA) presents unique bioanalytical challenges. As a compound with signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The quantification of highly polar, sulfur-containing aromatic acids like 2-hydroxy-5-thioureidobenzoic acid (2-H5TBA) presents unique bioanalytical challenges. As a compound with significant potential in antimicrobial and antiviral research, ensuring robust pharmacokinetic (PK) data requires rigorous analytical validation.

When transferring a bioanalytical assay from a legacy Triple Quadrupole (QqQ) platform to a High-Resolution Mass Spectrometry (HRMS) system (such as an Orbitrap or Q-TOF), a formal cross-validation is mandatory. According to the [1], cross-validation ensures that data generated across different platforms or laboratories remain statistically equivalent and scientifically defensible. Furthermore, the [2] strictly dictates that the comparator method must demonstrate a mean accuracy within ±15% of the reference method.

The Chemical Challenge of 2-H5TBA

2-H5TBA (C₈H₈N₂O₃S) possesses an exact monoisotopic mass of 212.0256 Da [3]. It contains three critical functional groups: a carboxylic acid, a phenolic hydroxyl, and a thiourea moiety.

  • Ionization: The carboxylic and phenolic groups make it highly amenable to negative electrospray ionization (ESI-), yielding a robust [M-H]- precursor at m/z 211.0183.

  • Fragmentation: [4]. The thiourea group is prone to in-source fragmentation and neutral losses (e.g., H₂S). Controlling the collision energy is critical to prevent total annihilation of the precursor ion before it reaches the detector.

Platform Comparison: QqQ MRM vs. Orbitrap PRM

To establish a self-validating system, we must objectively compare the reference platform (QqQ) against the comparator platform (Orbitrap HRMS). While QqQ relies on Multiple Reaction Monitoring (MRM) for nominal mass filtering, the Orbitrap utilizes Parallel Reaction Monitoring (PRM) to capture high-resolution fragment spectra, virtually eliminating matrix interference.

Quantitative Performance Comparison
ParameterReference: Triple Quadrupole (QqQ) MRMComparator: Orbitrap HRMS (PRM)Mechanistic Advantage & Causality
Acquisition Mode MRM (m/z 211.0 → 167.0)PRM (m/z 211.0183 → Full MS2)PRM captures the entire fragment spectrum, allowing post-acquisition selection of interference-free ions.
Mass Accuracy ~0.5 Da (Unit Resolution)< 3 ppmHRMS utilizes mass defect filtering to separate the analyte from nominal-mass endogenous lipids.
Sensitivity (LLOQ) 0.5 ng/mL1.0 ng/mLQqQ maintains a slight edge in absolute sensitivity due to a faster duty cycle and continuous ion transmission.
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQqQ electron multipliers saturate less quickly than Orbitrap C-traps, providing a wider linear range.
Matrix Effects Moderate (Requires strict SPE)LowHigh resolution (e.g., 35,000 FWHM) mathematically resolves background noise, reducing ion suppression artifacts.

Standardized Cross-Validation Protocol

To ensure a self-validating system, the following protocol details not just the what, but the why behind each experimental choice.

Step 1: Sample Preparation via Mixed-Mode Anion Exchange (MAX) SPE

Protein precipitation is insufficient for 2-H5TBA due to severe ion suppression from plasma phospholipids. We utilize MAX Solid Phase Extraction (SPE) to exploit the analyte's acidic nature.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX cartridge.

  • Loading: Dilute 200 µL of plasma (spiked with 2-H5TBA and an isotopically labeled internal standard) with 200 µL of 2% NH₄OH. Causality: The high pH forces the carboxylic acid (pKa ~3.0) into a fully deprotonated state, ensuring strong ionic binding to the quaternary amine sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This removes neutral and cationic interferences (e.g., salts, neutral lipids) without eluting the tightly bound analyte.

  • Elution: Elute with 1 mL of 5% Formic Acid in Methanol. Causality: The acid neutralizes the analyte's charge, breaking the ionic interaction and releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of 90:10 Water:Acetonitrile.

Step 2: Chromatographic Separation
  • Column: Waters XSelect HSS PFP (2.1 x 100 mm, 2.5 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4.5 minutes at 0.4 mL/min. Causality: We utilize a Pentafluorophenyl (PFP) stationary phase rather than standard C18. The PFP phase provides enhanced dipole-dipole and π-π interactions, which are critical for retaining the highly polar, aromatic thiourea structure of 2-H5TBA, preventing it from eluting in the solvent front where matrix effects are highest.

Step 3: Dual-Platform Mass Spectrometry Analysis

Aliquots of the exact same reconstituted extracts are injected into both platforms.

  • QqQ (Reference): ESI Negative mode. MRM transition m/z 211.0 → 167.0 (loss of CO₂). Collision Energy: -15V.

  • Orbitrap (Comparator): ESI Negative mode. PRM precursor m/z 211.0183. Resolution: 35,000. AGC Target: 1e5. Isolation window: 1.5 m/z.

Cross-Validation Workflow Diagram

The following diagram illustrates the split-sample workflow required to prove analytical equivalency between the two platforms.

CV_Workflow Start Incurred Study Samples (Plasma Matrix) SPE Mixed-Mode Anion Exchange (MAX) SPE Start->SPE Split Aliquoting for Cross-Validation SPE->Split QqQ Reference Platform (QqQ MRM) Split->QqQ HRMS Comparator Platform (Orbitrap PRM) Split->HRMS Data1 MRM Transition m/z 211.0 -> 167.0 QqQ->Data1 Data2 PRM Extraction m/z 211.0183 (±5 ppm) HRMS->Data2 Stats Bland-Altman Analysis (±15% Bias Limit) Data1->Stats Data2->Stats Valid Method Equivalency Confirmed Stats->Valid

Figure 1: Split-sample cross-validation workflow for 2-H5TBA comparing QqQ and HRMS platforms.

Data Interpretation & Regulatory Acceptance

To successfully pass cross-validation, the data must be subjected to rigorous statistical evaluation:

  • Incurred Sample Reanalysis (ISR): At least 30 incurred study samples must be analyzed on both platforms.

  • Bland-Altman Plotting: Calculate the percentage difference between the two methods for each sample: [(HRMS - QqQ) / Mean] × 100.

  • Acceptance Criteria: According to ICH M10 guidelines, the difference between the two values obtained must be within ±20% of the mean for at least 67% of the repeats. For spiked Quality Control (QC) samples, the mean accuracy must remain within ±15% of the nominal concentration.

If the HRMS method shows a consistent positive or negative bias compared to the QqQ, investigate the fragmentation spectra. The thiourea group of 2-H5TBA is highly sensitive to source temperature and capillary voltage; minor differences in source geometry between platforms can alter the ratio of the m/z 167.0 and m/z 136.0 product ions, necessitating careful tuning of the PRM collision energy to match the QqQ fragmentation efficiency.

References

  • FDA Bioanalytical Method Validation Guidance for Industry Source: ResolveMass Laboratories / US Food and Drug Administration URL:[Link]

  • ICH M10 on Bioanalytical Method Validation Source: European Medicines Agency (EMA) URL:[Link]

  • 2-Hydroxy-5-thioureidobenzoic acid (Compound Summary & CCS Data) Source: PubChemLite / National Center for Biotechnology Information URL:[Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS, energy-resolved CID experiments, and theory Source: International Journal of Mass Spectrometry (via ResearchGate) URL:[Link]

Validation

2-Hydroxy-5-thioureidobenzoic Acid vs. Traditional Thiourea Derivatives in Rational Drug Design: A Comprehensive Comparison Guide

Executive Summary The thiourea pharmacophore has been a cornerstone of medicinal chemistry for decades. However, the clinical translation of traditional thiourea derivatives is frequently derailed by poor aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiourea pharmacophore has been a cornerstone of medicinal chemistry for decades. However, the clinical translation of traditional thiourea derivatives is frequently derailed by poor aqueous solubility, metabolic instability, and off-target toxicity. To circumvent these bottlenecks, modern rational drug design has shifted toward multifunctional chemotypes. 2-Hydroxy-5-thioureidobenzoic acid (CAS 728918-63-6) has emerged as a highly versatile, privileged scaffold[1]. By integrating a salicylic acid moiety with the traditional thiourea core, this compound offers superior hydrogen-bonding networks, enhanced solubility, and serves as a critical intermediate for synthesizing broad-spectrum antimicrobial agents capable of addressing complex viral-bacterial co-infections[2].

The Evolution of Thiourea Pharmacophores

The Limitations of Traditional Thioureas

Historically, simple alkyl and diaryl thioureas have been deployed across various therapeutic areas, from anti-tuberculosis agents (e.g., thioacetazone) to central nervous system drugs and H2-receptor antagonists (e.g., metiamide)[3]. Despite their efficacy, traditional thioureas suffer from significant physicochemical drawbacks. Their high lipophilicity often results in poor aqueous solubility, while their metabolic degradation pathways can lead to severe side effects. For instance, the clinical toxicity of metiamide forced medicinal chemists to bioisosterically replace the thiourea moiety to develop safer alternatives like cimetidine[3].

The Paradigm Shift: 2-Hydroxy-5-thioureidobenzoic Acid

To preserve the potent target engagement of the thiourea group while mitigating its physicochemical flaws, researchers have developed functionalized scaffolds. 2-Hydroxy-5-thioureidobenzoic acid represents a structural evolution[1]. By appending a 2-hydroxybenzoic acid (salicylic acid) group to the thiourea nitrogen, chemists have created a molecule that not only acts as an active pharmaceutical ingredient but also serves as a robust building block for complex heterocycles, such as 4-trifluoromethyl bithiazoles[2].

Mechanistic Comparison: Structural Causality and Target Engagement

The superiority of 2-hydroxy-5-thioureidobenzoic acid over traditional derivatives lies in its structural causality:

  • Expanded Hydrogen-Bonding Networks: Traditional thioureas rely exclusively on the thiocarbonyl sulfur (acceptor) and the amine hydrogens (donors) for target engagement. While hydrogen bonding is critical for antiviral and antibacterial activity, relying solely on the thiourea core is often insufficient for complex biological targets[4]. The addition of the hydroxyl and carboxylate groups in 2-hydroxy-5-thioureidobenzoic acid provides a synergistic hydrogen-bonding network, allowing for tighter binding to viral capsids or bacterial enzymes.

  • Enhanced Solubility and Bioavailability: The presence of the ionizable carboxylic acid group drastically shifts the partition coefficient (LogP), enhancing aqueous solubility. This directly addresses the high attrition rates of traditional thioureas caused by poor pharmacokinetic profiles[3].

  • Polypharmacology via Phenotypic Screening: Reductionist, target-based drug discovery often yields molecules that fail in complex biological systems (e.g., whole-cell or animal models)[2]. Because 2-hydroxy-5-thioureidobenzoic acid is a "privileged scaffold," it is highly effective in phenotypic drug discovery campaigns. It enables the synthesis of multifunctional agents that exert polypharmacological effects, such as simultaneously targeting viral replication and secondary bacterial infections[2].

G Traditional Traditional Thioureas (e.g., Thioacetazone) Limitation1 Poor Aqueous Solubility Traditional->Limitation1 Limitation2 Metabolic Instability Traditional->Limitation2 Limitation3 High Clinical Attrition Traditional->Limitation3 Novel 2-Hydroxy-5-thioureidobenzoic Acid (Multifunctional Scaffold) Advantage1 Enhanced H-Bonding (Hydroxyl/Carboxyl) Novel->Advantage1 Advantage2 Improved Solubility Novel->Advantage2 Advantage3 Broad-Spectrum Antimicrobial Precursor Novel->Advantage3

Pharmacological and physicochemical divergence between traditional thioureas and the novel scaffold.

Quantitative Performance Comparison

The following table summarizes the comparative physicochemical and synthetic metrics between traditional thiourea derivatives and the 2-hydroxy-5-thioureidobenzoic acid scaffold based on recent medicinal chemistry campaigns.

ParameterTraditional Thiourea Derivatives2-Hydroxy-5-thioureidobenzoic Acid Scaffold
Primary Structural Motif Simple alkyl/aryl substituted thiourea coreThiourea core + Salicylic acid moiety
Hydrogen Bonding Capacity Moderate (Restricted to thiocarbonyl/amine)High (Synergistic hydroxyl and carboxyl groups)
Aqueous Solubility Generally poor (Highly lipophilic)Significantly improved (Ionizable -COOH group)
Typical Synthetic Yield Variable (40-60%)High (~73% for intermediate 7c)[2]
Primary Application Single-target inhibitors (e.g., H2-receptors)Polypharmacological phenotypic screening[2]
Clinical Attrition Risk High (Due to metabolic instability/toxicity)[3]Reduced (Privileged scaffold design)

Experimental Protocol: Synthesis and Phenotypic Validation

To ensure scientific integrity, the following protocol details the synthesis of broad-spectrum bithiazole antimicrobials using 2-hydroxy-5-thioureidobenzoic acid. This workflow is designed as a self-validating system , incorporating specific analytical checkpoints.

Phase 1: Synthesis & Validation of 2-Hydroxy-5-thioureidobenzoic Acid (Intermediate 7c)
  • Reaction Setup: React 5-amino-2-hydroxybenzoic acid with ammonium thiocyanate in an acidic aqueous medium.

  • Causality for Acidic Medium: The acid catalyzes the in situ formation of isothiocyanic acid, which subsequently undergoes rapid nucleophilic attack by the aromatic amine.

  • Self-Validation Checkpoint: Purify the precipitate via recrystallization. Confirm the structural identity and purity via 1 H NMR (400 MHz, DMSO-d 6​ ). Expected validation metrics: Chemical shifts at δ 6.84 (d, 1H, J = 8.7 Hz), 7.4 (m, 1H), 7.67 (m, 1H), 8.15 (s, 1H), 9.51 (s, 1H)[2]. Achieving a yield of ~73% confirms optimal reaction conditions[2].

Phase 2: Synthesis of α -Bromoacetyl Derivatives
  • Reaction Setup: Dissolve 1,1,1-trifluoro-2,4-pentanedione and hydroxy(tosyloxy)iodobenzene in dry acetonitrile.

  • Atmospheric Control: Purge the reaction vessel with Argon and heat to 80 °C for exactly 2 hours[2].

  • Causality for Argon & Heat: Argon prevents the oxidative degradation of the highly reactive intermediates. Maintaining exactly 80 °C provides the precise thermodynamic activation energy required for the iodination/bromination equivalent reaction without inducing thermal decomposition[2].

Phase 3: Scaffold Cyclization
  • Reaction Setup: Directly react the α -bromoacetyl intermediate with the validated 2-hydroxy-5-thioureidobenzoic acid from Phase 1 for 5 hours[2].

  • Causality for Direct Reaction: The thiourea sulfur acts as a potent nucleophile, attacking the α -carbon of the bromoacetyl derivative. This is immediately followed by cyclization to form the stable 4-trifluoromethyl bithiazole core.

Phase 4: Phenotypic Screening
  • Assay Design: Screen the purified bithiazole derivatives against a panel of Gram-positive bacteria (e.g., S. pyogenes), Gram-negative bacteria, and viral panels (e.g., Picornaviridae)[2].

  • Causality for Phenotypic Screening: Target-based discovery often yields molecules that exhibit high target affinity but fail to penetrate bacterial cell walls or evade efflux pumps. Phenotypic screening ensures the synthesized compound exerts its polypharmacological effect in a true, complex biological context[2].

Workflow Step1 Phase 1: Intermediate Synthesis (Yield: ~73%, NMR Validated) Step3 Phase 3: Cyclization (Bithiazole Scaffold Formation) Step1->Step3 Step2 Phase 2: α-Bromoacetyl Prep (Argon, 80°C, 2h) Step2->Step3 Step4 Phase 4: Phenotypic Screening (Polypharmacological Assays) Step3->Step4

Step-by-step synthetic workflow for generating bithiazole derivatives from the thiourea scaffold.

Case Study: 4-Trifluoromethyl Bithiazoles for Co-Infections

The practical advantage of 2-hydroxy-5-thioureidobenzoic acid is best illustrated in the development of treatments for virus-related bacterial co-infections. Viral infections (such as those caused by EV-D68) often weaken the host immune system, paving the way for severe secondary bacterial infections by pathogens like Streptococcus pyogenes[2].

Using 2-hydroxy-5-thioureidobenzoic acid as the foundational building block (Intermediate 7c), researchers successfully synthesized a library of 4-trifluoromethyl bithiazoles[2]. While previous iterations of bithiazoles (like MR250) were potent antiviral agents against the Picornaviridae family, they lacked antibacterial efficacy[2]. By integrating the functionalized thiourea scaffold, the resulting compounds exhibited a remarkable polypharmacological profile—retaining antiviral properties while acquiring potent, direct-acting antibacterial activity against Gram-positive bacteria without exhibiting noticeable cytotoxicity on human cell lines[2].

Conclusion

The transition from traditional thiourea derivatives to highly functionalized scaffolds like 2-hydroxy-5-thioureidobenzoic acid represents a critical advancement in rational drug design. By solving the historical issues of poor solubility and metabolic instability, and by providing a robust platform for phenotypic screening, this compound empowers researchers to develop next-generation, broad-spectrum antimicrobial agents capable of tackling the complex reality of clinical co-infections.

References

  • Application of “Hydrogen Bonding Interaction” in New Drug Development: Design, Synthesis, Antiviral Activity, and SARs of Thiourea Derivatives Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis PMC - National Institutes of Health URL:[Link]

  • 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections PMC - National Institutes of Health URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide &amp; PPE Protocols for Handling 2-Hydroxy-5-thioureidobenzoic Acid

Introduction & Chemical Profile 2-Hydroxy-5-thioureidobenzoic acid (CAS: 728918-63-6) is a specialized organic building block combining a salicylic acid core with a thiourea moiety[1]. In laboratory and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

2-Hydroxy-5-thioureidobenzoic acid (CAS: 728918-63-6) is a specialized organic building block combining a salicylic acid core with a thiourea moiety[1]. In laboratory and drug development settings, this compound requires stringent handling protocols due to its classification as a Class 6.1 Toxic Solid (UN 2811)[2].

As a Senior Application Scientist, I emphasize that safety protocols must be designed around causality. We do not wear advanced respiratory protection simply because a manual dictates it; we wear it because fine organic powders can easily become aerosolized during weighing. Inhalation of these particulates bypasses the gastrointestinal tract, leading to rapid mucosal absorption of the toxic thiourea derivative. The presence of the thiourea group significantly elevates its toxicity profile, particularly via ingestion, triggering the H301: Toxic if swallowed hazard designation[2].

Physicochemical & Hazard Summary
Property / HazardSpecificationOperational Implication
CAS Number 728918-63-6Unique identifier for SDS tracking and inventory[3].
Molecular Formula C8H8N2O3S (MW: 212.23 g/mol )Fine organic powder; highly susceptible to static cling[4].
Hazard Class Class 6.1 (Toxic)Requires isolated handling and locked storage[2].
UN Number UN 2811 (Toxic solid, organic, n.o.s.)Dictates strictly regulated, segregated waste disposal[2].
Key Hazard Statement H301: Toxic if swallowedAbsolute prohibition of food/drink; mandates face protection[2].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on layered defenses. If one layer fails (e.g., a microscopic glove tear), the next layer prevents exposure. Based on [2], the following PPE is mandatory.

PPE CategoryRequired EquipmentScientific Justification (Causality)
Respiratory N95, P100 Particulate Respirator, or PAPRPrevents inhalation of aerosolized toxic dust during transfer. Powders under static load easily become airborne.
Hand Protection Double-gloving (Inner: Nitrile, Outer: Neoprene/Nitrile)Thiourea derivatives can permeate thin nitrile over time. The outer glove provides mechanical strength and is easily discarded if contaminated.
Eye/Face Chemical splash goggles or full face shieldProtects ocular mucosa from airborne particulates and accidental splashes during solvent dissolution.
Body Fluid-resistant lab coat (or Tyvek suit for >10g scale)Prevents powder from settling on street clothes, which could lead to secondary exposure outside the laboratory environment.
PPE Gowning Sequence

PPE_Gowning N1 1. Base Layer Lab Coat & Goggles N2 2. Respiratory Fit N95/P100 Mask N1->N2 N3 3. Inner Gloves Standard Nitrile N2->N3 N4 4. Outer Gloves Extended Cuff N3->N4

Standard PPE gowning sequence for handling Class 6.1 toxic solid powders.

Operational Workflow & Handling Protocol

To ensure trustworthiness and repeatability, every protocol must be self-validating. This means incorporating verification steps (e.g., checking airflow) before proceeding to the next hazard level.

Step-by-Step Methodology
  • Preparation & Verification:

    • Verify the fume hood is operational with a face velocity of 80-100 fpm.

    • Clear the workspace of unnecessary clutter to prevent accidental spills.

    • Lay down a disposable, static-dissipative weighing mat.

  • Weighing (High-Risk Step):

    • Use anti-static spatulas (e.g., ceramic or PTFE-coated stainless steel) to minimize powder dispersion.

    • Weigh the 2-Hydroxy-5-thioureidobenzoic acid directly into a tared, sealable vial rather than an open weigh boat.

  • Transfer & Dissolution:

    • Cap the vial tightly before removing it from the balance area.

    • If transferring to a reaction vessel, do so strictly within the fume hood.

    • Add solvent slowly down the side of the vessel to avoid aerosolizing the powder.

  • Decontamination:

    • Wipe down the balance and surrounding area with a damp paper towel (using water or a mild surfactant) to capture any trace dust.

    • Dispose of the outer gloves and the paper towel in a designated toxic waste bin before exiting the hood.

Operational Workflow Diagram

Workflow Start Pre-Operation Verify Hood & PPE Weigh Weighing Anti-static Tools & Closed Vial Start->Weigh Transfer Transfer Keep Container Sealed Weigh->Transfer Process Processing Dissolution/Reaction Transfer->Process Decon Decontamination Wet Wipe Surfaces Process->Decon Waste Disposal UN 2811 Toxic Waste Bin Decon->Waste

End-to-end operational workflow for 2-Hydroxy-5-thioureidobenzoic acid.

Emergency Response & Spill Management

In the event of a spill, the primary objective is to prevent aerosolization[2].

  • Small Spills (<5g): Do not dry sweep. Gently cover the spill with damp absorbent paper to suppress dust. Carefully scoop the material into a labeled hazardous waste container using non-sparking tools. Wash the area thoroughly with soap and water.

  • Exposure: If skin contact occurs, immediately remove contaminated clothing and wash the skin with copious amounts of soap and water. If swallowed, immediately call a POISON CENTER or doctor; do NOT induce vomiting unless instructed by medical personnel[2].

Waste Disposal Plan

Because 2-Hydroxy-5-thioureidobenzoic acid is a Class 6.1 toxic substance, it cannot be disposed of in standard organic waste or regular trash[2].

  • Solid Waste: All contaminated consumables (gloves, weigh boats, wipes) must be placed in a heavy-duty, sealable plastic bag, labeled as "Toxic Solid Waste (UN 2811)", and placed in a rigid secondary container.

  • Liquid Waste: Solutions containing this compound must be collected in compatible, clearly labeled hazardous waste carboys and kept segregated from strong oxidizers.

References

Sources

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